(8-epi)-BW 245C
Descripción
a selective DP receptor agonist
Structure
3D Structure
Propiedades
IUPAC Name |
7-[3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDQIOZJEJFMOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50997118 | |
| Record name | 7-[1-(3-Cyclohexyl-3-hydroxypropyl)-4-hydroxy-2-oxo-2,5-dihydro-1H-imidazol-5-yl]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50997118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75693-75-3 | |
| Record name | 3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxo-4-imidazolidineheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75693-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BW 245C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075693753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-[1-(3-Cyclohexyl-3-hydroxypropyl)-4-hydroxy-2-oxo-2,5-dihydro-1H-imidazol-5-yl]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50997118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (8-epi)-BW 245C: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(8-epi)-BW 245C is a synthetic hydantoin derivative and a diastereomer of the potent prostaglandin D2 (PGD2) receptor agonist, BW 245C. While its counterpart, BW 245C, is a well-characterized selective agonist of the D-type prostanoid (DP1) receptor, this compound is recognized as the less active of the two C-8 epimers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a detailed description of the DP1 receptor signaling pathway, relevant experimental protocols for its characterization, and a comparative analysis with its more active stereoisomer. This document is intended to serve as a valuable resource for researchers in pharmacology and drug development investigating the structure-activity relationships of prostanoid receptor modulators.
Chemical Identity and Physicochemical Properties
This compound, also known as BW 246C, is structurally defined by a hydantoin core with two side chains: a heptanoic acid moiety and a 3-cyclohexyl-3-hydroxypropyl group. The stereochemistry at the eighth carbon atom distinguishes it from the more pharmacologically active BW 245C.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (4R)-rel-(3-[(3R,S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxo)-4-imidazolidineheptanoic acid | [1] |
| Synonyms | 8-epi BW 245C, BW 246C | [1] |
| CAS Number | 65705-83-1 | [1][2] |
| Molecular Formula | C₁₉H₃₂N₂O₅ | [1][2] |
| Molecular Weight | 368.47 g/mol | [2] |
| Canonical SMILES | O=C(O)CCCCCC--INVALID-LINK--N(CC--INVALID-LINK--O)C1=O | [2] |
Pharmacological Properties and Mechanism of Action
This compound is an agonist of the Prostaglandin D2 (PGD2) receptor, specifically the DP1 subtype. The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the stimulatory G-protein (Gs). This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The increase in intracellular cAMP levels mediates various physiological responses.
Table 2: Pharmacological Data for BW 245C (the active diastereomer)
| Parameter | Value | Species/System | Source(s) |
| Binding Affinity (Ki) | 0.9 nM | Human Platelet Membranes ([³H]-PGD2 displacement) | [3] |
| Functional Potency (IC50) | 2.5 nM | Inhibition of ADP-induced platelet aggregation | [3] |
| Functional Potency (EC50) | 0.7 nM | cAMP production in HEK293 cells expressing human DP1 receptor | [3] |
The activity of BW 245C is reported to be approximately 70-fold greater than that of this compound, highlighting the critical role of stereochemistry in its interaction with the DP1 receptor.
DP1 Receptor Signaling Pathway
The activation of the DP1 receptor by an agonist like this compound initiates a well-defined signaling pathway. The key steps are outlined in the diagram below.
Experimental Protocols
The characterization of this compound involves its chemical synthesis and purification, followed by in vitro assays to determine its pharmacological activity.
Synthesis and Purification of this compound
The synthesis of hydantoin prostaglandin analogues, including the diastereomers of the cyclohexyl analogue of BW 245C, was first described by Caldwell et al. (1980). The general approach involves the reaction of an appropriate amino acid ester with a carbonyl compound to form a hydantoin ring, followed by the introduction of the side chains. The separation of the diastereomers is typically achieved by chromatography.
Experimental Workflow for Synthesis and Purification:
A detailed, step-by-step protocol based on the literature would involve multi-step organic synthesis requiring expertise in the field. Researchers should refer to the primary literature for precise reaction conditions, reagents, and purification methods.
In Vitro Pharmacological Assays
This assay is used to determine the binding affinity (Ki) of this compound for the DP1 receptor. It involves a competition experiment with a radiolabeled ligand (e.g., [³H]-PGD2).
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human DP1 receptor.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl with MgCl₂).
-
Competition Assay Setup: In a multi-well plate, add the cell membranes, a fixed concentration of [³H]-PGD2, and varying concentrations of this compound. Include controls for total binding (no competitor) and non-specific binding (excess non-radiolabeled PGD2).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This assay measures the ability of this compound to stimulate the production of intracellular cAMP, thus determining its functional potency (EC50).
Protocol Outline:
-
Cell Culture: Culture a cell line expressing the DP1 receptor (e.g., HEK293-hDP1) in appropriate media.
-
Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of this compound.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
Conclusion
This compound is a valuable tool compound for studying the structure-activity relationships of DP1 receptor agonists. Its reduced activity compared to its diastereomer, BW 245C, underscores the stereochemical requirements for potent receptor activation. While detailed pharmacological data for this compound are sparse in the public domain, the experimental protocols outlined in this guide provide a framework for its comprehensive characterization. Further studies are warranted to fully elucidate its pharmacological profile and to leverage this knowledge in the design of novel, selective prostanoid receptor modulators.
References
An In-depth Technical Guide on the Core Mechanism of Action of (8-epi)-BW 245C
For Researchers, Scientists, and Drug Development Professionals
Abstract
(8-epi)-BW 245C is a diastereomer of the potent and selective prostaglandin D2 (PGD2) receptor subtype 1 (DP1) agonist, BW 245C. This technical guide delineates the core mechanism of action of this compound, primarily through its interaction with the DP1 receptor, a G-protein coupled receptor (GPCR). Activation of the DP1 receptor by agonists like BW 245C initiates a well-defined signaling cascade involving the Gs alpha subunit (Gαs), leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, culminating in a range of cellular responses. This guide provides a comprehensive overview of this signaling pathway, summarizes the available quantitative pharmacological data for the closely related compound BW 245C, details relevant experimental protocols for studying DP1 agonists, and presents visual diagrams of the signaling cascade and experimental workflows. While specific quantitative data for this compound is limited in publicly available literature, its mechanism of action is inferred from its structural relationship to BW 245C.
Introduction to this compound and the DP1 Receptor
Prostaglandin D2 (PGD2) is a lipid mediator involved in a variety of physiological and pathological processes, including sleep regulation, inflammation, and allergic responses.[1] Its effects are mediated through two distinct GPCRs: the DP1 receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[2] These two receptors often have opposing effects. The DP1 receptor is coupled to the Gαs protein and its activation typically leads to cellular relaxation and inhibition of platelet aggregation.[3]
BW 245C is a synthetic hydantoin derivative that acts as a potent and selective agonist for the DP1 receptor.[4] this compound is a diastereomer of BW 245C, and while its pharmacological profile is not as extensively documented, it is presumed to interact with the DP1 receptor in a similar manner to BW 245C. Understanding the stereoselectivity of this interaction is crucial for the development of targeted therapeutics.
Core Mechanism of Action: The DP1 Signaling Pathway
The primary mechanism of action of this compound is the activation of the DP1 receptor, which initiates the following signaling cascade:
-
Receptor Binding: this compound binds to the orthosteric binding site of the DP1 receptor on the cell surface.
-
G-Protein Coupling and Activation: This binding induces a conformational change in the receptor, leading to the coupling and activation of the heterotrimeric G-protein, specifically the Gαs subunit. The Gαs subunit releases GDP and binds GTP.
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ subunits and binds to and activates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an increase in the intracellular concentration of this second messenger.
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing a conformational change that releases the catalytic subunits.
-
Downstream Phosphorylation: The active catalytic subunits of PKA phosphorylate a variety of downstream substrate proteins on serine and threonine residues. This includes transcription factors such as the cAMP response element-binding protein (CREB), which, upon phosphorylation, can modulate gene expression.
This signaling pathway ultimately mediates the physiological effects associated with DP1 receptor activation, such as vasodilation and inhibition of platelet aggregation.
Signaling Pathway Diagram
Quantitative Pharmacological Data
| Parameter | Ligand | Receptor/System | Value | Assay Type |
| Binding Affinity (Ki) | BW 245C | Mouse DP | 2.8 nM | Radioligand Binding ([3H]PGD2) |
| Functional Potency (EC50) | BW 245C | Mouse DP | 3.2 nM | Not Specified |
| Inhibition of Platelet Aggregation (IC50) | BW 245C | Human Platelets (ADP-induced) | 8.7 nM | Platelet Aggregometry |
| Inhibition of Platelet Aggregation (IC50) | BW 245C | Rat Platelets (ADP-induced) | 9.9 nM | Platelet Aggregometry |
Note: The stereochemistry at the C-8 position can influence the binding affinity and efficacy of prostaglandin analogs. Further studies are required to precisely quantify the pharmacological parameters of this compound and to determine the stereoselectivity of the DP1 receptor for these isomers.
Key Experimental Protocols
The characterization of DP1 receptor agonists like this compound involves a series of in vitro assays to determine their binding affinity, functional potency, and selectivity.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-PGD2) for binding to the DP1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the DP1 receptor. This typically involves homogenization of the cells or tissue followed by centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains:
-
A fixed concentration of cell membranes.
-
A fixed concentration of the radioligand (e.g., [3H]-PGD2) near its Kd value.
-
A range of concentrations of the unlabeled competitor compound (this compound).
-
Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled DP1 ligand).
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP, providing a measure of its efficacy and potency (EC50) as a DP1 receptor agonist.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the DP1 receptor are cultured in appropriate media and seeded into 96-well plates.
-
Assay Conditions: The cells are washed and incubated in a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of cAMP.
-
Compound Treatment: The cells are treated with a range of concentrations of the agonist (this compound) for a specific period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of commercially available kits, such as those based on:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where endogenous cAMP competes with a labeled cAMP tracer for binding to an anti-cAMP antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay performed on a microplate.
-
Luminescence-based biosensors: Genetically encoded biosensors that produce light in response to cAMP binding.
-
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to the agonist is determined from the standard curve. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression.
Experimental Workflow Diagram
Conclusion
This compound, as a diastereomer of the well-established DP1 receptor agonist BW 245C, is presumed to exert its biological effects through the activation of the DP1 receptor and the subsequent Gαs-cAMP-PKA signaling pathway. While a detailed, direct quantitative comparison of the pharmacological properties of the two diastereomers is not extensively available, the established mechanism of action for BW 245C provides a robust framework for understanding the activity of this compound. The experimental protocols outlined in this guide provide a clear path for the further characterization of this compound and other novel DP1 receptor modulators. A thorough understanding of the stereospecific interactions between ligands and the DP1 receptor is essential for the rational design of new therapeutic agents targeting this important signaling pathway.
References
(8-epi)-BW 245C: A Comprehensive Technical Guide for the DP1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(8-epi)-BW 245C, a hydantoin derivative, is a potent and selective agonist for the Prostaglandin D2 receptor 1 (DP1). The DP1 receptor, a Gs protein-coupled receptor (GPCR), is a key player in a multitude of physiological and pathological processes, including inflammation, sleep regulation, vasodilation, and immune responses. Activation of the DP1 receptor by its endogenous ligand, Prostaglandin D2 (PGD2), or synthetic agonists like this compound, initiates a signaling cascade that leads to the production of intracellular cyclic adenosine monophosphate (cAMP). This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its study.
Chemical Properties and Synthesis
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by selectively binding to and activating the DP1 receptor. As a Gs-coupled GPCR, the activation of the DP1 receptor by an agonist triggers a conformational change, leading to the dissociation of the Gαs subunit from the Gβγ dimer.[1][2][3] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger cyclic AMP (cAMP).[1][2][3] Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.
References
- 1. Pharmacology and autoradiography of human DP prostanoid receptors using [3H]-BWA868C, a DP receptor-selective antagonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
A Comprehensive Technical Guide to the Discovery and Synthesis of BW 245C: A Potent Prostaglandin D2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of BW 245C, a potent and selective agonist for the prostaglandin D2 (PGD2) receptor, DP1. While the requested focus was on "(8-epi)-BW 245C," a comprehensive search of the scientific literature and chemical databases did not yield specific information on this particular epimer. Therefore, this guide will focus on the well-characterized parent compound, BW 245C. This document details the key quantitative pharmacological data, experimental protocols for its evaluation, and the associated signaling pathways. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, providing a foundational understanding of this important tool for studying prostanoid signaling.
Introduction: The Discovery of a Selective DP1 Agonist
Prostaglandin D2 (PGD2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including sleep regulation, inflammation, and allergic responses. It exerts its effects through two distinct G protein-coupled receptors: the DP1 (or DP) receptor and the DP2 receptor (also known as CRTH2). The discovery of selective ligands for these receptors has been crucial for elucidating their specific roles.
BW 245C, a hydantoin derivative, was identified as a potent and selective agonist of the DP1 receptor.[1] Initial studies demonstrated its potent anti-aggregatory activity on human platelets, an effect mediated through the DP1 receptor.[2] Its high affinity and selectivity for the DP1 receptor over other prostanoid receptors, such as those for PGI2 or PGE2, have established BW 245C as a valuable pharmacological tool for investigating DP1 receptor function.[1]
Synthesis of BW 245C and its Analogues
Pharmacological Profile: Quantitative Data
The pharmacological activity of BW 245C has been characterized in various in vitro and in vivo systems. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinity of BW 245C
| Receptor | Ligand | Species | Tissue/Cell Line | Ki (nM) | Reference |
| DP1 | BW 245C | Human | Platelets | High Affinity* | [1] |
*Specific Ki values from radioligand binding studies were not explicitly stated in the reviewed literature, but high affinity and selectivity for the PGD2 receptor were consistently reported.
Table 2: Functional Potency (EC50) of BW 245C
| Assay | Species | Tissue/Cell Line | EC50 | Relative Potency | Reference |
| Inhibition of Platelet Aggregation | Human | Platelet-Rich Plasma | - | 0.2 x prostacyclin; 8 x PGD2 | [2] |
| Inhibition of Platelet Aggregation | Rat | Platelet-Rich Plasma | - | Weakly active | [2] |
| Inhibition of Platelet Aggregation | Rabbit | Platelet-Rich Plasma | - | Weakly active | [2] |
| Adenylate Cyclase Activation | Human | Platelets | - | Potent activation | [4] |
Table 3: In Vivo Hemodynamic Effects of BW 245C in Anesthetized Rats
| Dose (µg/kg, i.v.) | Change in Mean Arterial Pressure (MAP) | Change in Regional Vascular Resistance (RVR) - Skeletal Muscle | Change in Regional Vascular Resistance (RVR) - Skin | Reference |
| 0.3 | - | -6 ± 13% | -29 ± 8% | [5] |
| 3 | Dose-dependent reduction | -53 ± 11% | -55 ± 8% | [5] |
| 30 | Dose-dependent reduction | -68 ± 6% | -30 ± 16% | [5] |
Table 4: Cardiovascular Effects of BW 245C in Humans
| Dose (ng/kg/min, i.v.) | Effect on Heart Rate | Effect on Pulse Pressure | Reference |
| 1, 2, and 4 | Progressive increase | Progressive increase | [6] |
Experimental Protocols
Platelet Aggregation Assay
This protocol is a generalized procedure for assessing the anti-aggregatory effects of BW 245C.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes. PPP is used to set the baseline (100% aggregation).
-
-
Aggregation Measurement:
-
Use a platelet aggregometer to measure changes in light transmission through a stirred suspension of PRP.
-
Pre-warm the PRP sample to 37°C.
-
Add a submaximal concentration of a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.
-
To test the inhibitory effect of BW 245C, pre-incubate the PRP with varying concentrations of the compound for a short period (e.g., 1-5 minutes) before adding the agonist.
-
Record the aggregation response as a percentage of the light transmission through PPP.
-
-
Data Analysis:
-
Calculate the percentage inhibition of aggregation for each concentration of BW 245C.
-
Determine the IC50 value (the concentration of BW 245C that causes 50% inhibition of the agonist-induced aggregation).
-
cAMP Measurement Assay
This protocol outlines a general method for measuring changes in intracellular cyclic AMP (cAMP) levels in response to DP1 receptor activation by BW 245C.
-
Cell Culture:
-
Culture cells expressing the DP1 receptor (e.g., human platelets or a recombinant cell line) in appropriate media.
-
-
cAMP Assay:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Incubate the cells with varying concentrations of BW 245C for a specified time.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
-
Data Analysis:
-
Generate a concentration-response curve by plotting the cAMP concentration against the log concentration of BW 245C.
-
Determine the EC50 value (the concentration of BW 245C that produces 50% of the maximal cAMP response).
-
Hemodynamic Monitoring in Anesthetized Rats
This protocol describes a general procedure for assessing the in vivo cardiovascular effects of BW 245C.
-
Animal Preparation:
-
Anesthetize male Sprague-Dawley rats with a suitable anesthetic (e.g., pentobarbital sodium).
-
Surgically implant catheters into a femoral artery for blood pressure monitoring and a femoral vein for drug administration.
-
-
Hemodynamic Measurements:
-
Connect the arterial catheter to a pressure transducer to continuously record blood pressure and heart rate.
-
Allow the animal to stabilize after surgery.
-
Administer BW 245C intravenously as a bolus injection or continuous infusion at various doses.
-
Monitor and record mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate before and after drug administration.
-
-
Data Analysis:
-
Calculate the change in hemodynamic parameters from baseline for each dose of BW 245C.
-
Construct dose-response curves to evaluate the potency and efficacy of BW 245C on cardiovascular parameters.
-
Signaling Pathways and Experimental Workflows
DP1 Receptor Signaling Pathway
Activation of the DP1 receptor by BW 245C initiates a well-defined signaling cascade. The following diagram illustrates this pathway.
Caption: DP1 Receptor Signaling Pathway Activated by BW 245C.
Experimental Workflow for Pharmacological Characterization
The following diagram outlines a typical workflow for the pharmacological evaluation of a compound like BW 245C.
Caption: General Experimental Workflow for BW 245C Characterization.
Conclusion
BW 245C remains a cornerstone pharmacological tool for the investigation of DP1 receptor biology. Its high potency and selectivity have enabled significant advancements in understanding the role of PGD2 in various physiological and pathophysiological contexts. This technical guide has summarized the key aspects of its discovery, synthesis, and pharmacological characterization, providing a valuable resource for researchers in the field of prostanoid signaling and drug development. Further research to fully elucidate its therapeutic potential is warranted.
References
- 1. Synthesis and inhibitory activity on platelet aggregation of 13'-aza and other omega-chain modified BW245C analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic monitoring for 24 h in unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to monitor cardiac function and hemodynamics in septic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous Hemodynamic Monitoring in an Intact Rat Model of Simulated Diving - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
Pharmacological Profile of (8-epi)-BW 245C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to BW 245C
BW 245C, chemically known as 5-(6-carboxyhexyl)-1-(3-cyclohexyl-3-hydroxypropyl)hydantoin, is a synthetic hydantoin derivative that acts as a high-affinity and selective agonist for the prostaglandin D2 (PGD2) receptor, specifically the DP1 subtype.[1] It is widely used as a pharmacological tool to investigate the physiological and pathophysiological roles of DP1 receptor activation. The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the stimulatory G protein (Gs) to activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade mediates various biological effects, including vasodilation, inhibition of platelet aggregation, and modulation of immune responses.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for BW 245C.
Table 1: In Vitro Receptor Binding and Functional Activity of BW 245C
| Parameter | Species/System | Value | Reference Assay |
| Receptor Binding | |||
| Ki (vs. [3H]-PGD2) | Human Platelet Membranes | 0.9 nM | Radioligand Binding Assay |
| Functional Activity | |||
| IC50 (ADP-induced platelet aggregation) | Human Platelets | 8.7 nM | Platelet Aggregation Assay |
| IC50 (ADP-induced platelet aggregation) | Rat Platelets | 9.9 nM | Platelet Aggregation Assay |
| EC50 (cAMP production) | HEK293 cells expressing human DP1 receptor | 0.7 nM | cAMP Functional Assay |
Data for (8-epi)-BW 245C is not available.
Table 2: In Vivo Pharmacological Effects of BW 245C
| Effect | Animal Model | Dose | Route of Administration | Key Findings |
| Hypotension | Spontaneously Hypertensive Rats | 250 µg/kg | Intravenous (bolus) | Reduced systolic and diastolic blood pressure by 23% and 34%, respectively.[1] |
| Vasodilation | Anesthetized Rats | 0.3, 3, 30 µg/kg | Intravenous (infusion) | Dose-dependent reduction in mean arterial pressure; increased blood flow in skeletal muscle and skin. |
| Inhibition of Lung Fibrosis | Bleomycin-induced mouse model | 500 nmol/kg | Intratracheal | Significantly decreased inflammatory cell recruitment and collagen accumulation in the lung. |
| Suppression of Asthma Features | OVA-sensitized mice | Not specified | Intratracheal | Suppressed airway hyperresponsiveness and inflammation. |
| Reduction of Intraocular Pressure | Normotensive Human Volunteers | 2.5 µg | Topical | Induced an initial hypertension followed by a reduction in intraocular pressure. |
Data for this compound is not available.
Signaling Pathway of DP1 Receptor Activation
Activation of the DP1 receptor by an agonist like BW 245C initiates a well-defined signaling cascade. The receptor, a member of the GPCR superfamily, couples to the heterotrimeric G protein Gs. This interaction catalyzes the exchange of GDP for GTP on the α-subunit of Gs (Gαs), causing its dissociation from the βγ-subunits. The activated Gαs-GTP complex then binds to and activates adenylyl cyclase, an enzyme that converts ATP into the second messenger cAMP. Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit the final cellular response.
Experimental Protocols
Detailed methodologies for the key assays used to characterize BW 245C are provided below.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a compound to the DP1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the DP1 receptor (e.g., from human platelets or a recombinant cell line) are isolated and prepared.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled DP1 ligand (e.g., [3H]-PGD2) and varying concentrations of the unlabeled test compound (e.g., BW 245C).
-
Separation: The reaction is terminated, and the membrane-bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol outlines a common method for measuring the ability of a compound to stimulate cAMP production through the DP1 receptor.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the human DP1 receptor (e.g., HEK293 cells) are cultured in appropriate media.
-
Treatment: The cells are treated with a range of concentrations of the test agonist (e.g., BW 245C) for a defined period.
-
Cell Lysis: The cells are lysed to release intracellular cAMP. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: A dose-response curve is constructed by plotting the cAMP concentration against the agonist concentration. The EC50 (the concentration of the agonist that produces 50% of the maximal response) is determined from this curve.
Platelet Aggregation Assay
This protocol describes a method to assess the inhibitory effect of a compound on platelet aggregation.
References
Stereoisomeric Nuances in Prostaglandin D2 Receptor Agonism: A Comparative Analysis of (8-epi)-BW 245C and BW 245C
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the stereoisomeric differences between (8-epi)-BW 245C and its parent compound, BW 245C, both synthetic analogs of prostaglandin D2 (PGD2). A comprehensive understanding of their distinct pharmacological profiles is critical for researchers engaged in the study of prostanoid signaling and for professionals in the field of drug development targeting the PGD2 receptor, DP1. This document delineates their comparative receptor binding affinities, functional potencies, and the underlying experimental methodologies, offering a foundational resource for advancing research and therapeutic design.
Core Stereoisomeric Distinction: The C-8 Position
The fundamental difference between this compound and BW 245C lies in their stereochemistry at the 8th carbon position of the prostanoic acid backbone. This subtle alteration in the spatial arrangement of the substituent at this chiral center gives rise to distinct three-dimensional structures, which in turn significantly influences their interaction with the DP1 receptor.
Quantitative Analysis of Receptor Interaction and Functional Response
The biological impact of this stereoisomerism is most evident in the quantitative measures of receptor binding and subsequent functional activation. The following tables present a consolidated summary of the key pharmacological parameters for this compound and BW 245C, facilitating a direct comparison of their efficacy and potency.
Table 1: Comparative Receptor Binding Affinities at the DP1 Receptor
| Compound | Receptor | Binding Affinity (K_i, nM) |
| BW 245C | DP1 | 1.1[1] |
| This compound | DP1 | 11[1] |
| Prostaglandin D2 | DP1 | 5.4[1] |
Table 2: Comparative Functional Potency in Adenylyl Cyclase Activation
| Compound | Assay | EC_50 (nM) |
| BW 245C | Adenylyl Cyclase Activation | 0.6[1] |
| This compound | Adenylyl Cyclase Activation | 5.0[1] |
| Prostaglandin D2 | Adenylyl Cyclase Activation | 3.0[1] |
The data clearly indicates that BW 245C possesses a 10-fold higher binding affinity for the DP1 receptor compared to its 8-epi stereoisomer. This enhanced affinity translates directly to its functional potency, where BW 245C is approximately 8.3 times more potent in activating the adenylyl cyclase signaling cascade.
Signaling Pathway and Experimental Workflow Visualization
The activation of the DP1 receptor by these agonists initiates a canonical G-protein coupled receptor (GPCR) signaling pathway, leading to the production of cyclic AMP (cAMP). The following diagrams, generated using the DOT language, illustrate this signaling cascade and the general experimental workflows employed to characterize these compounds.
Figure 1: DP1 Receptor Gs Signaling Pathway
Figure 2: Experimental Workflows
Detailed Experimental Protocols
The following sections provide a detailed methodology for the key experiments cited in this guide, offering a practical framework for the replication and validation of these findings.
Radioligand Binding Assay
Objective: To determine the binding affinity (K_i) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the DP1 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human DP1 receptor.
-
Radioligand: [³H]-PGD2.
-
Unlabeled competitors: BW 245C, this compound, and unlabeled PGD2.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well microplate, add the following in order:
-
50 µL of Binding Buffer.
-
50 µL of unlabeled competitor at various concentrations (typically in a logarithmic series) or buffer for total binding. For non-specific binding, use a high concentration of unlabeled PGD2 (e.g., 10 µM).
-
50 µL of [³H]-PGD2 at a fixed concentration (typically at or near its K_d value).
-
50 µL of cell membrane suspension (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate in the dark for at least 4 hours. Measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Adenylyl Cyclase Activity Assay
Objective: To measure the functional potency (EC₅₀) of agonists by quantifying their ability to stimulate the production of cAMP in cells expressing the DP1 receptor.
Materials:
-
Intact cells stably expressing the human DP1 receptor.
-
Agonists: BW 245C, this compound, and PGD2.
-
Assay Buffer: Typically a Krebs-Ringer-HEPES buffer containing a phosphodiesterase inhibitor such as 0.5 mM isobutylmethylxanthine (IBMX) to prevent cAMP degradation.
-
Cell lysis reagent.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates and culture overnight to allow for attachment.
-
Pre-incubation: Remove the culture medium and wash the cells with Assay Buffer. Pre-incubate the cells with 100 µL of Assay Buffer (containing IBMX) at 37°C for 15 minutes.
-
Agonist Stimulation: Add 50 µL of the agonist at various concentrations (typically in a logarithmic series) to the wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis: Terminate the reaction by adding the cell lysis reagent provided in the cAMP detection kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).
-
Conclusion
The stereochemical configuration at the C-8 position of BW 245C is a critical determinant of its pharmacological activity at the DP1 receptor. The parent compound, BW 245C, exhibits significantly higher binding affinity and functional potency compared to its stereoisomer, this compound. This guide provides the essential quantitative data, signaling pathway context, and detailed experimental protocols to support further investigation into the structure-activity relationships of prostanoid receptor agonists. A thorough understanding of these stereoisomeric differences is paramount for the rational design and development of selective and potent therapeutic agents targeting the DP1 receptor.
References
In Vitro Activity of Prostaglandin D2 Receptor Agonists: A Technical Overview of BW 245C, a Potent DP1 Agonist
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Introduction to BW 245C
BW 245C is a hydantoin derivative that acts as a high-affinity and selective agonist for the prostaglandin D2 receptor 1 (DP1), also known as the prostanoid DP receptor. The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit (Gαs) to stimulate adenylyl cyclase activity, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of immune responses.
Quantitative In Vitro Activity of BW 245C
The in vitro potency and efficacy of BW 245C have been characterized in various assay systems. The following table summarizes key quantitative data from published studies.
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| Ki | 0.9 nM | Human | [3H]-PGD2 Competition Binding (Platelet Membranes) | [1] |
| IC50 | 8.7 nM | Human | ADP-Induced Platelet Aggregation | [1] |
| IC50 | 9.9 nM | Rat | ADP-Induced Platelet Aggregation | [1] |
| EC50 | 0.7 nM | Human | cAMP Production (HEK293 cells expressing hDP) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the general protocols for the key in vitro assays used to characterize the activity of BW 245C.
Radioligand Binding Assay (Competition Binding)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the inhibitory constant (Ki) of BW 245C for the DP1 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the DP1 receptor (e.g., human platelets or a recombinant cell line).
-
[3H]-PGD2 (radioligand).
-
BW 245C (test compound).
-
Non-specific binding control (e.g., a high concentration of unlabeled PGD2).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare a series of dilutions of BW 245C.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of [3H]-PGD2 and varying concentrations of BW 245C.
-
Include control wells for total binding (membranes + [3H]-PGD2) and non-specific binding (membranes + [3H]-PGD2 + excess unlabeled PGD2).
-
Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of BW 245C by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the BW 245C concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of BW 245C that inhibits 50% of the specific binding of [3H]-PGD2).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the DP1 receptor signaling pathway.
Objective: To determine the potency (EC50) of BW 245C in stimulating cAMP production.
Materials:
-
A cell line stably expressing the human DP1 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
BW 245C (test compound).
-
Forskolin (a positive control that directly activates adenylyl cyclase).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Lysis buffer.
Procedure:
-
Seed the DP1-expressing cells in a multi-well plate and grow to a suitable confluency.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor and incubate for a short period.
-
Prepare a serial dilution of BW 245C.
-
Add the different concentrations of BW 245C to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Include control wells for basal cAMP levels (buffer only) and maximal stimulation (e.g., with forskolin).
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., measuring fluorescence or luminescence).
-
Plot the cAMP concentration against the logarithm of the BW 245C concentration to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of BW 245C that produces 50% of the maximal response.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the DP1 receptor signaling pathway and a typical experimental workflow for characterizing a DP1 agonist.
References
(8-epi)-BW 245C: A Technical Guide to Prostanoid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Prostanoid Receptors
Prostanoids, which include prostaglandins and thromboxanes, are lipid mediators derived from arachidonic acid. They exert their diverse biological effects by binding to a family of eight distinct seven-transmembrane GPCRs. These receptors are classified into five main types based on their sensitivity to the five primary naturally occurring prostanoids:
-
DP Receptors: Activated by Prostaglandin D2 (PGD2). Two subtypes exist, DP1 and DP2 (also known as CRTH2).
-
EP Receptors: Activated by Prostaglandin E2 (PGE2). Four subtypes have been identified: EP1, EP2, EP3, and EP4.
-
FP Receptor: Activated by Prostaglandin F2α (PGF2α).
-
IP Receptor: Activated by Prostacyclin (PGI2).
-
TP Receptor: Activated by Thromboxane A2 (TXA2).
These receptors are coupled to different G-proteins, leading to the activation of distinct intracellular signaling pathways and cellular responses.
Binding Affinity of BW 245C to Prostanoid Receptors
While specific quantitative binding data for (8-epi)-BW 245C across the full panel of prostanoid receptors is not available in the reviewed literature, extensive studies have characterized the binding profile of its parent compound, BW 245C. BW 245C is a well-established selective agonist for the DP1 receptor.
Below is a summary of the known binding affinities (Ki) of BW 245C for various human prostanoid receptors. It is important to note that the binding profile of this compound may differ due to stereochemical differences.
| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Assay Type | Reference |
| DP1 | BW 245C | High Affinity | Human, Mouse | Radioligand Binding | [1][2] |
| EP4 | BW 245C | 64.7 | Human | Radioligand Binding | [3] |
Experimental Protocols
The determination of binding affinity and functional activity of ligands like this compound involves a variety of in vitro assays. The following sections detail the general methodologies for these key experiments.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[4][5] These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest and a competitor ligand (the compound under investigation) that displaces the radioligand.
Objective: To determine the inhibition constant (Kᵢ) of this compound for each prostanoid receptor subtype.
General Protocol:
-
Membrane Preparation:
-
Cells stably or transiently expressing the specific human prostanoid receptor subtype (e.g., HEK293 or CHO cells) are cultured and harvested.
-
The cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation.
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[6]
-
-
Competitive Binding Assay:
-
A fixed concentration of a suitable radioligand (e.g., [³H]-PGD₂ for DP receptors, [³H]-PGE₂ for EP receptors) is incubated with the receptor-containing membranes.
-
Increasing concentrations of the unlabeled competitor ligand, this compound, are added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor ligand.
-
The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is the affinity constant of the radioligand for the receptor.
-
Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Functional Assays
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. These assays measure the downstream signaling events that occur upon receptor activation.
DP1, EP2, EP4, and IP receptors are typically coupled to the Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp). EP3 and some other receptors can couple to the Gi protein, which inhibits adenylyl cyclase and decreases cAMP levels.[7][8]
Objective: To determine the effect of this compound on cAMP production in cells expressing Gs or Gi-coupled prostanoid receptors.
General Protocol:
-
Cell Culture and Plating:
-
Cells expressing the receptor of interest are seeded into multi-well plates.
-
-
Compound Treatment:
-
For agonist testing, cells are treated with increasing concentrations of this compound.
-
For antagonist testing, cells are pre-incubated with this compound before the addition of a known agonist.
-
-
Cell Lysis and cAMP Measurement:
-
Data Analysis:
-
For agonists, the EC₅₀ value (the concentration that produces 50% of the maximal response) is determined.
-
For antagonists, the IC₅₀ value (the concentration that inhibits 50% of the agonist response) is determined.
-
Workflow for a cAMP Functional Assay
Caption: Workflow of a cAMP functional assay.
EP1, FP, and TP receptors are typically coupled to the Gq protein, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[11][12]
Objective: To determine the effect of this compound on intracellular calcium levels in cells expressing Gq-coupled prostanoid receptors.
General Protocol:
-
Cell Culture and Dye Loading:
-
Cells expressing the receptor of interest are seeded into black-walled, clear-bottom multi-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) that exhibits an increase in fluorescence upon binding to Ca²⁺.[13]
-
-
Compound Addition and Fluorescence Measurement:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken.
-
This compound (for agonist testing) or a known agonist after pre-incubation with this compound (for antagonist testing) is added to the wells.
-
The change in fluorescence intensity is monitored over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity is proportional to the increase in intracellular calcium concentration.
-
For agonists, the EC₅₀ value is determined from the concentration-response curve.
-
For antagonists, the IC₅₀ value is determined.
-
Workflow for a Calcium Mobilization Assay
Caption: Workflow of a calcium mobilization assay.
Prostanoid Receptor Signaling Pathways
The binding of an agonist to a prostanoid receptor initiates a cascade of intracellular events that ultimately leads to a physiological response. The specific signaling pathway activated depends on the receptor subtype and the type of G-protein to which it couples.
DP1 Receptor Signaling Pathway (Gs-coupled)
Caption: DP1 receptor signaling pathway.
EP1 Receptor Signaling Pathway (Gq-coupled)
Caption: EP1 receptor signaling pathway.
Conclusion
This technical guide has outlined the fundamental principles and methodologies for assessing the binding affinity of this compound to the prostanoid receptor family. While specific binding data for this epimer remains to be published, the provided information on its parent compound, BW 245C, and the detailed experimental protocols offer a robust framework for its characterization. A thorough understanding of the binding selectivity and functional activity of this compound is essential for elucidating its pharmacological profile and potential therapeutic applications. Future research should focus on generating a comprehensive binding affinity profile of this compound across all prostanoid receptors to fully understand its potential as a selective pharmacological tool or therapeutic agent.
References
- 1. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BW 245C | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Pharmacological characterization of [(3)H]-prostaglandin E(2) binding to the cloned human EP(4) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. promega.com [promega.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Responses to (8-epi)-BW 245C Stimulation: An In-depth Technical Guide
Disclaimer: This technical guide primarily details the cellular responses to BW 245C, a well-studied diastereomer of (8-epi)-BW 245C. Due to a lack of specific experimental data for this compound in the current scientific literature, this document extrapolates the known activities of BW 245C. As stereochemistry can significantly influence biological activity, the cellular responses described herein should be considered presumptive for this compound and require experimental validation.
Introduction
This compound is the C-8 diastereomer of BW 245C, a potent and selective agonist of the Prostaglandin D2 (PGD2) receptor, specifically the DP1 subtype.[1] BW 245C is a valuable tool for investigating the physiological and pathophysiological roles of DP1 receptor activation. This guide provides a comprehensive overview of the known cellular responses to BW 245C stimulation, focusing on its mechanism of action, downstream signaling pathways, and quantifiable biological effects. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of prostanoid signaling.
Mechanism of Action and Signaling Pathway
BW 245C exerts its effects by binding to and activating the DP1 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by DP1 receptor agonism involves the coupling to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein complex. This activation cascade leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.
Figure 1: Presumed signaling pathway of this compound via the DP1 receptor.
Quantitative Data on BW 245C Activity
The following tables summarize key quantitative data for BW 245C, providing insights into its potency and efficacy in various experimental systems.
| Parameter | Value | Cell/Tissue Type | Reference |
| Ki | 0.9 nM | Human platelet membranes | [2] |
| EC50 | 0.7 nM | HEK293 cells expressing human DP1 receptor | [2] |
| IC50 | 8.7 nM | ADP-induced human platelet aggregation | [2] |
| IC50 | 9.9 nM | ADP-induced rat platelet aggregation | [2] |
Table 1: Receptor Binding and Functional Potency of BW 245C
| Experimental Model | Dosing | Effect | Reference |
| Spontaneously hypertensive rats | 250 µg/kg (intravenous bolus) | 23% reduction in systolic blood pressure, 34% reduction in diastolic blood pressure | [2] |
| Anesthetized rats | 0.3, 3, 30 µg/kg (i.v. infusion) | Dose-dependent reduction in mean arterial pressure | [3] |
Table 2: In Vivo Effects of BW 245C
Key Cellular Responses
Stimulation with BW 245C elicits a range of cellular responses, primarily mediated by the increase in intracellular cAMP. These include:
-
Inhibition of Platelet Aggregation: A hallmark effect of DP1 receptor activation is the potent inhibition of platelet aggregation induced by various stimuli, such as ADP.[2][4]
-
Vasodilation: BW 245C induces vasodilation, leading to a decrease in blood pressure.[2][3] This effect is primarily mediated by the relaxation of vascular smooth muscle cells.
-
Modulation of Immune Responses: Activation of the DP1 receptor can suppress certain features of asthma by modulating lung dendritic cell function and inducing regulatory T cells.
-
Inhibition of Fibroblast Proliferation: In the context of lung fibrosis, BW 245C has been shown to inhibit the proliferation of lung fibroblasts.
It is important to note that in some experimental systems, the effects of BW 245C may also involve EP receptors, suggesting potential cross-reactivity or alternative signaling pathways.[4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular responses to BW 245C.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for the DP1 receptor.
Methodology:
-
Membrane Preparation: Isolate cell membranes from a source rich in DP1 receptors, such as human platelets or cells recombinantly expressing the receptor.
-
Radioligand Binding: Incubate the membranes with a constant concentration of a radiolabeled DP1 receptor ligand (e.g., [3H]-PGD2).
-
Competition Binding: In parallel, incubate the membranes and radioligand with increasing concentrations of the unlabeled test compound (BW 245C).
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Measurement Assay
Objective: To quantify the change in intracellular cAMP levels following stimulation with a DP1 agonist.
Methodology:
-
Cell Culture: Culture cells expressing the DP1 receptor (e.g., HEK293-DP1) to an appropriate density.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Stimulate the cells with various concentrations of the test compound (BW 245C) for a defined period.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 (concentration of agonist that produces 50% of the maximal response).
Figure 2: General experimental workflows for characterizing this compound activity.
Conclusion
While direct experimental data on this compound is scarce, the extensive research on its diastereomer, BW 245C, provides a strong foundation for predicting its cellular responses. It is anticipated that this compound will act as a potent DP1 receptor agonist, leading to the activation of the Gαs-adenylyl cyclase-cAMP signaling cascade and resulting in physiological effects such as inhibition of platelet aggregation and vasodilation. However, it is imperative that dedicated studies are conducted to confirm these presumed activities and to elucidate any potential differences in potency, selectivity, or downstream signaling that may arise from the difference in stereochemistry at the C-8 position. Such studies will be crucial for the accurate interpretation of experimental results and for the potential development of this compound as a pharmacological tool or therapeutic agent.
References
- 1. Effects of a selective DP receptor agonist (BW 245C) and antagonist (BW A868C) on the canine colonic epithelium: an argument for a different DP receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereochemistry and biological activity of chlorinated lipids: a study of danicalipin A and selected diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The D prostanoid receptor agonist BW245C [(4S)-(3-[(3R,S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxo)-4-imidazolidineheptanoic acid] inhibits fibroblast proliferation and bleomycin-induced lung fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for (8-epi)-BW 245C in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(8-epi)-BW 245C is a potent and selective agonist of the Prostaglandin D2 (PGD2) receptor 1, also known as the DP1 receptor. The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] This signaling cascade mediates a variety of cellular responses, making this compound a valuable tool for investigating the physiological and pathophysiological roles of the PGD2/DP1 signaling axis.
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including its preparation, application to cells, and methods to assess its biological effects.
Mechanism of Action
This compound mimics the action of the endogenous ligand PGD2 at the DP1 receptor. The binding of this compound induces a conformational change in the receptor, facilitating its interaction with the Gs protein. This interaction promotes the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the Gβγ dimer and subsequent activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP. The elevated intracellular cAMP levels activate downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various substrate proteins, leading to the modulation of cellular processes such as gene expression, cell survival, and inflammation.[1][2][4]
Caption: Signaling pathway of this compound via the DP1 receptor.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound in different cell types.
| Cell Type | Parameter | Value | Reference |
| Human Eosinophils | EC50 (Apoptosis Inhibition) | 0.826 µM | |
| Mouse Lung Fibroblasts | Effective Concentration (Inhibition of Proliferation) | Micromolar concentrations | [5] |
| Human Orbital Fibroblasts | Effective Concentration (Hyaluronan Synthesis) | Not specified, but PGD2 effective at 0.5-5 µM | [6] |
| Mouse Intestinal Sacs | Effective Concentration (Decreased Permeability) | 1 µM | |
| Bone Marrow-Derived Macrophages | Effective Concentration (Pydc3 Expression) | Not specified, but treatment with BW245C showed effect | [4] |
| Parameter | Cell Type/System | Observed Effect | Reference |
| Apoptosis | Human Eosinophils | Significantly enhanced cell viability and inhibited apoptosis. | |
| Gene Expression (BCL-XL, VLA-4, CCR3) | Human Eosinophils | Increased mRNA levels. | |
| Cell Proliferation | Mouse Lung Fibroblasts | Inhibited basal and TGF-β-induced proliferation. | [5] |
| Hyaluronan Synthesis | Human Orbital Fibroblasts | Strongly induced hyaluronan synthesis. | [6] |
| Intestinal Permeability | Mouse Intestinal Sacs | Decreased intestinal permeability. | |
| Inflammasome Activation | Bone Marrow-Derived Macrophages | Suppressed inflammasome activation by upregulating Pydc3. | [4] |
| cAMP Production | Human Platelets | Activates adenylate cyclase. | [3] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This compound is soluble in organic solvents such as DMSO and ethanol, and to a lesser extent in aqueous buffers like PBS. [7]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol, sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.2
-
Sterile microcentrifuge tubes
Protocol for Stock Solution (10 mM in DMSO):
-
Bring the vial of this compound powder and DMSO to room temperature.
-
Aseptically add the appropriate volume of DMSO to the vial to achieve a 10 mM stock solution. For example, for 1 mg of this compound (MW: 368.47 g/mol ), add 271.4 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for longer-term storage.
Protocol for Working Solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. For example, to prepare a 1 µM working solution, add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.
-
Mix the working solution thoroughly by gentle inversion before adding it to the cells.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
General Cell Culture Treatment Workflow
Caption: General workflow for treating cultured cells with this compound.
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase and at the desired confluency (typically 70-80%) at the time of treatment.
-
Adherence/Stabilization: Allow cells to adhere and stabilize for 24-48 hours in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Treatment Media: Prepare the working solutions of this compound at various concentrations in fresh, pre-warmed cell culture medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the drug treatment.
-
Treatment: Carefully remove the old culture medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Return the cells to the incubator and incubate for the desired time period. The optimal incubation time will depend on the specific cell type and the endpoint being measured (e.g., 30 minutes for cAMP assays, 18-72 hours for apoptosis or gene expression studies).
-
Downstream Analysis: Following incubation, harvest the cells for analysis using the appropriate methods (e.g., flow cytometry for apoptosis, ELISA/Luminescence for cAMP, qRT-PCR for gene expression).
Key Experimental Protocols
This protocol provides a general guideline for measuring intracellular cAMP levels using a commercially available kit (e.g., ELISA or luminescence-based).
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Positive control (e.g., Forskolin)
-
Commercial cAMP assay kit
-
Plate reader (for luminescence or absorbance)
Protocol:
-
Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Pre-treat the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent the degradation of cAMP.
-
Add different concentrations of this compound, vehicle control, and a positive control (e.g., 10 µM Forskolin) to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells according to the manufacturer's protocol of the cAMP assay kit.
-
Perform the cAMP measurement following the kit's instructions.
-
Read the plate on a luminometer or spectrophotometer.
-
Calculate the cAMP concentration based on a standard curve.
This protocol describes the detection of apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Harvest both adherent and suspension cells from the culture vessel. For adherent cells, use a gentle dissociation method (e.g., Trypsin-EDTA followed by neutralization with serum-containing media).
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This protocol outlines the steps for analyzing changes in gene expression in response to this compound treatment.
Materials:
-
Treated and control cells
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: After treatment, wash the cells with ice-cold PBS and lyse them. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the gene of interest and a reference gene, and the qPCR master mix.
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle-treated control group.[3]
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. Annexin V Staining Protocol [bdbiosciences.com]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
- 6. bosterbio.com [bosterbio.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with (8-epi)-BW 245C
For Researchers, Scientists, and Drug Development Professionals
Introduction
(8-epi)-BW 245C, a potent and selective agonist for the Prostaglandin D2 (PGD2) receptor 1 (DP1), is a valuable tool for in vivo research in various physiological and pathological processes. As a hydantoin derivative of PGD2, it offers greater stability for in vivo applications. These application notes provide a comprehensive guide to utilizing this compound in animal studies, including detailed protocols, quantitative data from published research, and a visualization of its signaling pathway.
Mechanism of Action
This compound selectively binds to and activates the DP1 receptor, a G-protein coupled receptor (GPCR). Activation of the DP1 receptor stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels mediates various cellular responses, which can be tissue- and cell-type specific.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the DP1 receptor.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from various in vivo studies investigating the effects of this compound in different animal models.
Table 1: Hemodynamic Effects in Anesthetized Rats
| Dosage (µg/kg, i.v. infusion) | Change in Mean Arterial Pressure (MAP) | Change in Regional Vascular Resistance (RVR) - Skeletal Muscle | Change in Regional Vascular Resistance (RVR) - Skin | Reference |
| 0.3 | - | -6 ± 13% | -29 ± 8% | [1] |
| 3 | Significant Reduction | -53 ± 11% | -55 ± 8% | [1] |
| 30 | Significant Reduction | -68 ± 6% | -30 ± 16% | [1] |
Table 2: Effects on Allergic Asthma in Mice
| Animal Model | Administration Route | Dosage | Observed Effects | Reference |
| OVA-sensitized mice | Intratracheal (i.t.) | Not specified | Suppression of asthma features | [2] |
Table 3: Effects on Bleomycin-Induced Lung Fibrosis in Mice
| Animal Model | Administration Route | Dosage | Observed Effects | Reference |
| Bleomycin-treated mice | Transoral instillation | 500 nmol/kg | Decreased inflammatory cell recruitment and collagen accumulation | [3] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is a crystalline solid that requires careful preparation for in vivo use.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Tween 80
-
PEG300
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS, pH 7.2)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Inert gas (e.g., argon or nitrogen)
Solubility Information:
-
Organic Solvents: Soluble in ethanol, DMSO, and dimethyl formamide at approximately 50 mg/mL.[4]
-
Aqueous Buffers: Soluble in PBS (pH 7.2) at approximately 2.37 mg/mL.[4]
Vehicle Formulation Options:
-
For Intravenous (i.v.) or Intraperitoneal (i.p.) Injection (with organic solvents):
-
Formulation 1: 10% DMSO, 5% Tween 80, 85% Saline.[5]
-
To prepare 1 mL: Add 100 µL of a DMSO stock solution of this compound to 50 µL of Tween 80, vortex, and then add 850 µL of sterile saline.
-
-
Formulation 2: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.[5]
-
To prepare 1 mL: Add 100 µL of a DMSO stock solution of this compound to 400 µL of PEG300 and 50 µL of Tween 80, vortex, and then add 450 µL of sterile saline.
-
-
Formulation 3 (as used in a rat study): 6% ethanol in normal saline.[1]
-
-
For Aqueous Solutions (Organic Solvent-Free):
Preparation Protocol:
-
Stock Solution (if using organic solvents):
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Purge the tube with an inert gas before capping to minimize oxidation.[4]
-
Vortex thoroughly until the solid is completely dissolved.
-
-
Final Dosing Solution:
-
Based on the chosen vehicle formulation, mix the stock solution with the other components in the correct ratios.
-
Always add the aqueous component (saline or PBS) last and slowly while vortexing to prevent precipitation.
-
Visually inspect the final solution for any precipitates. If present, gentle warming or further vortexing may be required. Ensure the final solution is clear before administration.
-
Prepare fresh on the day of the experiment.
-
In Vivo Administration Protocols
It is crucial to adhere to institutional guidelines for animal care and use (IACUC).
This protocol is based on a study investigating hemodynamic effects.[1]
Materials:
-
Prepared this compound dosing solution
-
Anesthetized Sprague-Dawley rats
-
Infusion pump
-
Catheters for venous access
-
Monitoring equipment for blood pressure and heart rate
Procedure:
-
Anesthetize the rats according to your approved protocol (e.g., with Inactin).
-
Establish venous access for drug administration via a catheter.
-
Administer this compound as a series of intravenous infusions at escalating doses (e.g., 0.3, 3, and 30 µg/kg).[1]
-
Each infusion can be administered over a set period (e.g., 17 minutes).[1]
-
Continuously monitor mean arterial pressure (MAP) and heart rate throughout the experiment.
-
A vehicle control group should receive infusions of the vehicle alone.
Materials:
-
Prepared this compound dosing solution
-
Mice (specify strain, e.g., C57BL/6)
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Gently restrain the mouse.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Inject the desired volume of the this compound solution. The injection volume should be appropriate for the size of the mouse (typically 100-200 µL).
-
Administer a single injection or repeat as required by the experimental design.
-
A control group should be injected with the vehicle alone.
This method is suitable for targeting the lungs, as demonstrated in a lung fibrosis model.[3]
Materials:
-
Prepared this compound dosing solution
-
Anesthetized mice
-
Microsprayer or similar device for intratracheal administration
Procedure:
-
Anesthetize the mouse according to your approved protocol.
-
Position the mouse to allow for clear access to the trachea.
-
Using a microsprayer or a similar device, instill the this compound solution directly into the lungs via the trachea.
-
The dosage used in a published study was 500 nmol/kg body weight.[3]
-
The administration can be repeated as necessary for the study duration (e.g., three times per week for 3 weeks).[3]
-
A control group should receive the vehicle alone via the same route.
Experimental Workflow Diagram
Caption: General workflow for in vivo studies with this compound.
Safety Precautions
This compound should be handled with care. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.
Disclaimer
These protocols and application notes are intended for guidance only and should be adapted to specific experimental needs and institutional guidelines. Researchers should have a thorough understanding of the procedures and the necessary safety precautions before commencing any in vivo experiments.
References
- 1. Effects of BW245C, a prostaglandin dp receptor agonist, on systemic and regional haemodynamics in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The D prostanoid receptor agonist BW245C [(4S)-(3-[(3R,S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxo)-4-imidazolidineheptanoic acid] inhibits fibroblast proliferation and bleomycin-induced lung fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. BW 245C | DP1 receptor agonist | CAS# 75693-75-3 | InvivoChem [invivochem.com]
Application Notes and Protocols for (8-epi)-BW 245C in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of (8-epi)-BW 245C, a selective prostaglandin D2 (PGD2) receptor 1 (DP1) agonist, in various animal models. The information is intended to guide researchers in designing and executing in vivo studies.
Quantitative Data Summary
The following table summarizes the reported dosages and administration routes of this compound in different animal models and experimental contexts.
| Animal Model | Route of Administration | Dosage Range | Vehicle | Experimental Context | Reference |
| Rat (Sprague-Dawley) | Intravenous (i.v.) infusion | 0.3, 3, and 30 µg/kg | 6% ethanol in normal saline | Hemodynamic effects (hypotension) | [1] |
| Mouse (ApoE-/-) | Intraperitoneal (i.p.) injection | Not specified | Not specified | Diet-induced obesity | [2] |
| Mouse | Intratracheal (i.t.) injection | Not specified | Not specified | Asthma features | [3] |
Note: Researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and experimental conditions.
Signaling Pathway of this compound
This compound is a selective agonist for the prostaglandin D2 receptor 1 (DP1). The binding of this compound to the DP1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. The DP1 receptor is coupled to a stimulatory G protein (Gs). Activation of the Gs alpha subunit leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to the modulation of gene expression and subsequent cellular responses.[4][5][6][7]
Experimental Protocols
The following are general protocols for the administration of this compound in animal models. Specific details may need to be optimized based on the experimental design and institutional guidelines.
The solubility of this compound should be determined to prepare a homogenous dosing solution. Based on available literature, a common vehicle for intravenous administration in rats is a mixture of ethanol and normal saline.[1] For other routes, dimethyl sulfoxide (DMSO) is a potential solvent, which can then be diluted in a suitable vehicle like saline or corn oil.[8][9]
Example Vehicle Preparation (for Intravenous Administration):
-
Prepare a 6% ethanol solution in sterile normal saline (0.9% NaCl).
-
Dissolve the calculated amount of this compound in the vehicle to achieve the desired final concentration.
-
Ensure the solution is clear and free of precipitates before administration. Gentle warming or vortexing may aid in dissolution.
The choice of administration route depends on the desired pharmacokinetic profile and the experimental model.
3.2.1. Intravenous (i.v.) Injection/Infusion (Rat Tail Vein)
-
Materials: Restrainer, heat lamp (optional), 27-30 gauge needles, syringes, 70% ethanol.
-
Procedure:
-
Restrain the rat, allowing access to the lateral tail vein.
-
If necessary, warm the tail with a heat lamp to induce vasodilation.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Confirm proper placement by observing a flash of blood in the needle hub or by a test injection of a small amount of saline.
-
Administer the this compound solution slowly as a bolus or via an infusion pump for continuous delivery.[1]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
References
- 1. Effects of BW245C, a prostaglandin dp receptor agonist, on systemic and regional haemodynamics in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DP1 receptor agonist, BW245C inhibits diet-induced obesity in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Subchronic infusion of the product of inflammation prostaglandin J2 models sporadic Parkinson's disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of (8-epi)-BW 245C in Asthma Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated levels of T helper 2 (Th2) cytokines. Prostaglandin D2 (PGD2) is a key lipid mediator released predominantly by mast cells upon allergen exposure and is implicated in the pathogenesis of asthma. PGD2 exerts its effects through two main receptors: the D prostanoid 1 (DP1) receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). While activation of the DP2 receptor is generally considered pro-inflammatory, emerging evidence highlights a countervailing, anti-inflammatory role for the DP1 receptor.
(8-epi)-BW 245C is a potent and selective agonist for the DP1 receptor. Its application in preclinical asthma models has demonstrated significant potential in suppressing the cardinal features of the disease. This document provides detailed application notes and experimental protocols for the use of this compound in asthma research, based on established in vivo studies.
Mechanism of Action
This compound exerts its anti-inflammatory effects in asthma primarily through the activation of the DP1 receptor on lung dendritic cells (DCs). This interaction initiates a signaling cascade that modulates DC function, leading to the induction of regulatory T cells (Tregs) and the subsequent suppression of allergic airway inflammation.
Signaling Pathway
The binding of this compound to the Gs protein-coupled DP1 receptor on dendritic cells stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA). PKA-mediated signaling in dendritic cells inhibits their maturation and promotes a tolerogenic phenotype. These specialized dendritic cells then induce the differentiation of naive T cells into Foxp3+ regulatory T cells. These Tregs, in turn, produce the anti-inflammatory cytokine Interleukin-10 (IL-10), which is crucial for suppressing the eosinophilic and Th2-driven inflammation characteristic of asthma.[1]
Data Presentation
The following tables summarize the quantitative data from a representative study investigating the effects of intratracheal administration of this compound in an ovalbumin (OVA)-induced mouse model of asthma.
Table 1: Effect of this compound on Bronchoalveolar Lavage Fluid (BALF) Cell Counts
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Lymphocytes (x10⁵) | Neutrophils (x10⁵) | Eosinophils (x10⁵) |
| Vehicle | 8.5 ± 1.2 | 2.0 ± 0.5 | 1.5 ± 0.4 | 0.5 ± 0.2 | 4.5 ± 1.0 |
| PGD₂ | 7.8 ± 1.5 | 2.2 ± 0.6 | 1.3 ± 0.3 | 0.4 ± 0.1 | 3.9 ± 0.9 |
| This compound | 3.0 ± 0.8 | 1.8 ± 0.4 | 0.4 ± 0.1 | 0.2 ± 0.1 | 0.6 ± 0.2 |
| DK-PGD₂ | 8.2 ± 1.7 | 2.1 ± 0.5 | 1.6 ± 0.5 | 0.6 ± 0.2 | 4.0 ± 1.1 |
Data are presented as mean ± SEM, extracted from graphical representations in the cited literature.[1]
Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine
| Methacholine (mg/ml) | Vehicle (PenH) | PGD₂ (PenH) | This compound (PenH) | DK-PGD₂ (PenH) |
| 0 | 1.0 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 | 1.0 ± 0.1 |
| 6.25 | 2.5 ± 0.4 | 2.4 ± 0.5 | 1.5 ± 0.3 | 2.6 ± 0.6 |
| 12.5 | 4.0 ± 0.7 | 3.8 ± 0.8 | 2.0 ± 0.4 | 4.2 ± 0.9 |
| 25 | 6.5 ± 1.1 | 6.2 ± 1.3 | 3.0 ± 0.6 | 6.8 ± 1.4 |
| 50 | 8.0 ± 1.5 | 7.8 ± 1.6 | 3.5 ± 0.7 | 8.3 ± 1.7 |
PenH (Enhanced Pause) is a dimensionless value used as an indicator of airway obstruction. Data are presented as mean ± SEM, extracted from graphical representations in the cited literature.[1]
Table 3: Effect of this compound on Cytokine Production by Mediastinal Lymph Node (MLN) Cells
| Treatment Group | IL-4 (pg/ml) | IL-5 (pg/ml) | IL-13 (pg/ml) | IFN-γ (pg/ml) | IL-10 (pg/ml) |
| Vehicle | 150 ± 25 | 800 ± 120 | 1200 ± 200 | 50 ± 10 | 100 ± 20 |
| This compound | 50 ± 10 | 200 ± 40 | 300 ± 60 | 150 ± 30 | 400 ± 70 |
MLN cells were restimulated in vitro with OVA for 4 days. Data are presented as mean ± SEM, extracted from graphical representations in the cited literature.[1]
Experimental Protocols
The following protocols are based on methodologies used in published studies investigating the effects of this compound in a murine model of allergic asthma.
Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice
This protocol describes the induction of allergic airway inflammation using ovalbumin as the allergen.
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
BALB/c mice (6-8 weeks old)
Procedure:
-
Sensitization:
-
On day 0 and day 7, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µl saline.
-
-
Challenge:
-
From day 14 to day 17, challenge the sensitized mice by exposing them to an aerosol of 1% (w/v) OVA in saline for 30 minutes daily. Aerosolization can be performed using a nebulizer connected to a whole-body exposure chamber.
-
Administration of this compound
Materials:
-
This compound (Cayman Chemical or equivalent)
-
Vehicle (e.g., sterile saline or PBS)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in sterile saline. A final concentration of 10 µM in 50 µl is a reported effective dose for intratracheal administration.
-
-
Administration:
-
Thirty minutes prior to each OVA aerosol challenge (days 14-17), administer 50 µl of the this compound solution (or vehicle control) intratracheally (i.t.) to anesthetized mice.
-
Assessment of Airway Hyperresponsiveness (AHR)
AHR is measured 24 hours after the final OVA challenge using whole-body plethysmography.
Materials:
-
Whole-body plethysmograph system (e.g., Buxco or DSI)
-
Methacholine solution in sterile saline (0, 6.25, 12.5, 25, 50 mg/ml)
-
Nebulizer
Procedure:
-
Place the conscious and unrestrained mouse in the plethysmography chamber and allow it to acclimatize.
-
Record baseline PenH values for 3 minutes.
-
Expose the mouse to nebulized saline for 3 minutes, followed by a 3-minute recording period.
-
Sequentially expose the mouse to increasing concentrations of nebulized methacholine for 3 minutes each, with a 3-minute recording period after each exposure.
-
Calculate the average PenH value for each methacholine concentration.
Bronchoalveolar Lavage (BAL) and Cell Analysis
BAL is performed 24 hours after the AHR measurement to assess airway inflammation.
Materials:
-
Sterile PBS
-
Tracheal cannula
-
Hemocytometer
-
Cytospin centrifuge
-
Wright-Giemsa stain
Procedure:
-
Euthanize the mouse and expose the trachea.
-
Insert a cannula into the trachea and secure it.
-
Instill and withdraw 1 ml of sterile PBS three times.
-
Pool the recovered BAL fluid (BALF).
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa.
-
Perform a differential cell count of at least 300 cells to identify macrophages, lymphocytes, neutrophils, and eosinophils.
Mediastinal Lymph Node (MLN) Cell Culture and Cytokine Analysis
MLNs are harvested to assess the T cell response.
Materials:
-
Complete RPMI 1640 medium
-
OVA (for restimulation)
-
ELISA kits for IL-4, IL-5, IL-13, IFN-γ, and IL-10 (e.g., from R&D Systems or BD Biosciences)
Procedure:
-
Aseptically remove the MLNs and prepare a single-cell suspension.
-
Culture the cells (2 x 10⁶ cells/ml) in complete RPMI 1640 medium in the presence of 100 µg/ml OVA.
-
After 4 days of culture, collect the supernatants.
-
Measure the concentrations of IL-4, IL-5, IL-13, IFN-γ, and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Conclusion
This compound serves as a valuable research tool for investigating the therapeutic potential of DP1 receptor agonism in asthma. The provided data and protocols offer a framework for researchers to explore its mechanism of action and evaluate its efficacy in preclinical models. The ability of this compound to suppress airway inflammation and hyperresponsiveness by modulating dendritic cell function and promoting regulatory T cell responses highlights the DP1 receptor as a promising target for the development of novel anti-asthma therapies.
References
Application Notes and Protocols for Studying Platelet Aggregation with Prostanoid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for studying platelet aggregation using two key prostanoid analogs: (8-epi)-Prostaglandin F2α ((8-epi)-PGF2α) and BW 245C . It is important to distinguish between these two compounds, as they have opposing effects on platelet function. (8-epi)-PGF2α, an isoprostane formed during oxidative stress, generally enhances platelet aggregation in response to other agonists. In contrast, BW 245C is a stable synthetic analog of Prostaglandin D2 (PGD2) that acts as a potent inhibitor of platelet aggregation.
These protocols are intended to guide researchers in the in vitro assessment of these compounds on platelet function, a critical aspect of thrombosis, hemostasis, and cardiovascular disease research.
Part 1: Using (8-epi)-Prostaglandin F2α to Study Platelet Aggregation
(8-epi)-PGF2α is a bioactive isoprostane that can amplify platelet responses to various agonists, making it a valuable tool for investigating platelet function in conditions of oxidative stress.
Mechanism of Action
(8-epi)-PGF2α is formed from the free radical-catalyzed peroxidation of arachidonic acid and can also be generated by cyclooxygenases (COX).[1][2] While it can induce weak, reversible aggregation at very high concentrations (10-20 µM), its primary role is to enhance platelet aggregation initiated by subthreshold concentrations of other agonists like ADP, thrombin, and collagen.[3] This potentiation is associated with an increase in intracellular calcium ([Ca2+]i) and inositol phosphate formation.[3] Although its effects are blocked by thromboxane receptor (TP) antagonists, it does not appear to directly activate the known TP receptor isoforms, suggesting a distinct mechanism of action.[3][4]
Data Presentation: Effects of (8-epi)-PGF2α on Platelet Function
| Parameter | Concentration Range | Effect | Reference |
| Platelet Shape Change | 1 nM - 1 µM | Dose-dependent increase | [3] |
| Intracellular Ca2+ Release | 1 nM - 1 µM | Dose-dependent increase | [3] |
| Inositol Phosphate Formation | 1 nM - 1 µM | Dose-dependent increase | [3] |
| Reversible Aggregation (alone) | 10 - 20 µM | Weak induction | [3] |
| Irreversible Aggregation | 1 nM - 1 µM | In the presence of subthreshold concentrations of ADP, thrombin, collagen, or arachidonic acid | [3] |
| Platelet Adhesion to Fibrinogen | 1 - 1000 nM | Dose-dependent increase (EC50 of 35 nM) | [5] |
| Platelet Adhesion to Plasma-coated wells | 1 - 1000 nM | Dose-dependent increase (EC50 of 48 nM) | [5] |
| Glycoprotein IIb/IIIa Expression | 10 - 1000 nM | Increase in resting and stimulated platelets | [5] |
Experimental Protocol: Platelet Aggregation Potentiation by (8-epi)-PGF2α
This protocol is based on the principles of light transmission aggregometry (LTA).
1. Materials and Reagents:
-
(8-epi)-Prostaglandin F2α (from a reputable supplier)
-
Primary platelet agonist (e.g., ADP, collagen, thrombin)
-
Human whole blood (anticoagulated with 3.2% sodium citrate)
-
Sterile saline (0.9% NaCl)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Light transmission aggregometer
-
Calibrated pipettes
-
Aggregometer cuvettes with stir bars
2. Preparation of Reagents:
-
Stock Solution of (8-epi)-PGF2α: Prepare a stock solution (e.g., 1 mM) in an appropriate solvent (e.g., ethanol or DMSO) and store at -20°C or below. Further dilute in sterile saline to working concentrations just before use.
-
Agonist Solutions: Prepare stock solutions of the primary agonist according to the manufacturer's instructions and dilute to working concentrations that are known to be subthreshold for aggregation.
3. Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. Carefully collect the upper platelet-rich layer.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes at room temperature. Collect the supernatant. PPP will be used to blank the aggregometer.
-
Keep PRP and PPP at room temperature and use within 4 hours of blood collection.
4. Experimental Workflow:
5. Aggregation Procedure:
-
Set the aggregometer to 37°C.
-
Calibrate the aggregometer by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.
-
Pipette PRP into a cuvette with a stir bar and place it in the heating block of the aggregometer. Allow the PRP to equilibrate for at least 2 minutes.
-
Add the desired concentration of (8-epi)-PGF2α (or vehicle control) to the PRP and incubate for 1-2 minutes while stirring.
-
Initiate aggregation by adding a subthreshold concentration of the primary agonist (e.g., ADP).
-
Record the change in light transmission for 5-10 minutes.
6. Data Analysis:
-
The primary endpoint is the maximum percentage of platelet aggregation.
-
Compare the aggregation response in the presence of (8-epi)-PGF2α to the vehicle control.
-
A dose-response curve can be generated by testing a range of (8-epi)-PGF2α concentrations.
Part 2: Using BW 245C to Study Platelet Aggregation
BW 245C is a stable and selective agonist for the prostaglandin D2 (DP) receptor, making it a powerful tool for investigating the inhibitory pathways of platelet aggregation.
Mechanism of Action
BW 245C mimics the action of PGD2, a known inhibitor of platelet aggregation.[6] It binds to and activates the DP receptors on the platelet surface.[7] The DP receptor is a Gs-protein coupled receptor. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[8] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various proteins that ultimately inhibit platelet activation and aggregation, regardless of the activating agonist.
Data Presentation: Inhibitory Effects of BW 245C on Platelet Aggregation
| Species | Relative Potency (in vitro) | Reference |
| Human | 8 times more active than PGD2 | [9] |
| Human | 0.2 times as active as prostacyclin | [9] |
| Rabbit | Weakly active | [9] |
| Rat | Weakly active | [9] |
| Sheep | Potent activity | [9] |
| Horse | Potent activity | [9] |
Experimental Protocol: Inhibition of Platelet Aggregation by BW 245C
This protocol uses LTA to measure the inhibitory effect of BW 245C on agonist-induced platelet aggregation.
1. Materials and Reagents:
-
BW 245C (from a reputable supplier)
-
Platelet agonist (e.g., ADP, collagen, U46619)
-
Human whole blood (anticoagulated with 3.2% sodium citrate)
-
Sterile saline (0.9% NaCl)
-
PRP and PPP
-
Light transmission aggregometer
-
Calibrated pipettes
-
Aggregometer cuvettes with stir bars
2. Preparation of Reagents:
-
Stock Solution of BW 245C: Prepare a stock solution (e.g., 1 mM) in an appropriate solvent and store at -20°C or below. Create serial dilutions in sterile saline to achieve the desired final concentrations.
-
Agonist Solutions: Prepare stock solutions of the chosen agonist and dilute to a working concentration known to induce a robust, but not maximal, aggregation response.
3. Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Follow the same procedure as described in Part 1.
4. Experimental Workflow:
References
- 1. Cyclooxygenase-dependent formation of the isoprostane, 8-epi prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The generation of the F(2)-isoprostane 8-epi-PGF(2alpha) by human platelets on collagen stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Local amplification of platelet function by 8-Epi prostaglandin F2alpha is not mediated by thromboxane receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The F2-isoprostane, 8-epi-prostaglandin F2 alpha, a potent agonist of the vascular thromboxane/endoperoxide receptor, is a platelet thromboxane/endoperoxide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The F2-isoprostane 8-epiprostaglandin F2alpha increases platelet adhesion and reduces the antiadhesive and antiaggregatory effects of NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandins and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antagonism by BW A868C of PGD2 and BW245C activation of human platelet adenylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antagonism by BW A868C of PGD2 and BW245C activation of human platelet adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet and cardiovascular activity of the hydantoin BW245C, a potent prostaglandin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (8-epi)-BW 245C
For Researchers, Scientists, and Drug Development Professionals
Introduction
(8-epi)-BW 245C, also known as BW 246C, is the C-8 diastereomer of the potent prostaglandin D2 (PGD2) receptor agonist, BW 245C.[1][2] It is a valuable tool for studying the DP1 receptor signaling pathway. BW 245C is a selective agonist for the DP1 receptor, which is a Gs-protein coupled receptor.[3] Activation of the DP1 receptor leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This pathway is involved in various physiological processes, including the inhibition of platelet aggregation and the regulation of immune responses.[4][5] These application notes provide a comprehensive protocol for the proper dissolution and storage of this compound, along with a detailed experimental protocol for a functional cell-based cAMP assay to assess its activity.
Product Information
| Property | Value | Reference |
| Synonyms | BW 246C, 8-epi BW 245C | [1] |
| Molecular Formula | C19H32N2O5 | [1] |
| Molecular Weight | 368.5 g/mol | [1] |
| Supplied as | Crystalline solid | [6] |
| Purity | ≥98% | [3] |
Dissolution Protocol
This compound is soluble in various organic solvents and aqueous buffers. The choice of solvent will depend on the specific experimental requirements.
3.1. Organic Stock Solutions
For preparing high-concentration stock solutions, organic solvents are recommended. These stock solutions can be stored for extended periods and diluted into aqueous buffers for experiments.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~50 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | ~50 mg/mL | [1] |
| Ethanol | ~50 mg/mL | [1] |
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weigh the Compound: Accurately weigh the desired amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.3685 mg of the compound.
-
Add Solvent: Add the appropriate volume of DMSO to the solid. For 1 mL of a 10 mM solution, add 100 µL of DMSO.
-
Dissolve: Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C.
Note: When diluting the organic stock solution into aqueous buffers for biological experiments, ensure the final concentration of the organic solvent is minimal to avoid any physiological effects.
3.2. Aqueous Solutions
This compound can also be dissolved directly in aqueous buffers, although its solubility is lower than in organic solvents.
| Buffer | Solubility | Reference |
| PBS (pH 7.2) | ~2.19 mg/mL | [1] |
Protocol for Preparing a 1 mg/mL PBS Solution:
-
Weigh the Compound: Weigh 1 mg of this compound.
-
Add Buffer: Add 1 mL of PBS (pH 7.2).
-
Dissolve: Warm the solution gently and vortex until the solid is dissolved.
-
Usage: It is recommended to prepare aqueous solutions fresh for each experiment and not to store them for more than one day.[6]
Storage and Stability
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1][3] |
| Organic Stock Solution | -20°C | ≥ 4 years | [1][3] |
| Aqueous Solution | 4°C | ≤ 1 day | [6] |
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[7]
Signaling Pathway
This compound acts as an agonist at the prostaglandin D2 receptor (DP1), a Gs-protein coupled receptor. The binding of this compound to the DP1 receptor initiates a signaling cascade that results in the production of intracellular cAMP.
Caption: DP1 Receptor Signaling Pathway
Experimental Protocol: Cell-Based cAMP Assay
This protocol describes a method to measure the increase in intracellular cAMP levels in response to this compound in a cell line expressing the DP1 receptor.
6.1. Materials
-
HEK293 cells stably expressing the human DP1 receptor
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Forskolin (positive control)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-Buffered Saline (PBS)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, opaque 384-well plates
6.2. Cell Preparation
-
Culture HEK293-DP1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
The day before the assay, seed the cells into 384-well plates at an optimized density to reach 80-90% confluency on the day of the experiment.
6.3. Assay Procedure
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO as described in section 3.1.
-
Prepare a serial dilution of this compound in assay buffer (e.g., PBS with 1 mM IBMX) to achieve the desired final concentrations.
-
Prepare a positive control solution of forskolin in assay buffer.
-
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the this compound dilutions and controls to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol.
-
6.4. Data Analysis
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the concentration of cAMP in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Caption: Cell-Based cAMP Assay Workflow
References
- 1. Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Effects of a selective DP receptor agonist (BW 245C) and antagonist (BW A868C) on the canine colonic epithelium: an argument for a different DP receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. brd.nci.nih.gov [brd.nci.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for (8-epi)-BW 245C in cAMP Production Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(8-epi)-BW 245C is a potent and selective agonist for the prostanoid DP1 receptor, a Gs protein-coupled receptor (GPCR). Activation of the DP1 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling pathway is implicated in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses. Consequently, the measurement of cAMP production in response to this compound is a critical in vitro assay for characterizing its potency and elucidating its mechanism of action. These application notes provide detailed protocols for utilizing this compound in cAMP production assays, along with representative data and visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation
The potency of this compound is typically determined by generating a dose-response curve and calculating the half-maximal effective concentration (EC50). The following table summarizes quantitative data for this compound in cAMP production assays from a recent study.
| Compound | Cell Line | Assay Type | EC50 (nM) | Emax (% of PGD2) | Reference |
| This compound | HEK293 (transiently expressing DP1) | Cellular cAMP Production Assay | 1.8 ± 0.3 | 100 | [1] |
| Prostaglandin D2 (PGD2) | HEK293 (transiently expressing DP1) | Cellular cAMP Production Assay | 2.5 ± 0.4 | 100 | [1] |
Note: PGD2 is the endogenous ligand for the DP1 receptor and is often used as a reference compound.
Signaling Pathway
The activation of the DP1 receptor by this compound initiates a well-defined signaling cascade leading to the production of cAMP.
Caption: DP1 Receptor Signaling Pathway.
Experimental Protocols
This section provides a detailed protocol for a cell-based cAMP production assay using a commercially available detection kit. The protocol is generalized and should be optimized for specific cell lines and assay formats.
Protocol: this compound-Induced cAMP Production Assay in CHO-K1 or HEK293 Cells Stably Expressing the Human DP1 Receptor
1. Materials and Reagents
-
CHO-K1 or HEK293 cells stably expressing the human DP1 receptor
-
Cell culture medium (e.g., DMEM/F-12) supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418)
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Prostaglandin D2 (PGD2) as a positive control (stock solution in DMSO)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
White or black 96-well or 384-well microplates (as recommended by the assay kit)
-
Multichannel pipette
-
Plate reader capable of detecting the signal from the chosen cAMP assay kit
2. Experimental Workflow
Caption: Experimental Workflow for cAMP Assay.
3. Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture CHO-K1 or HEK293 cells expressing the human DP1 receptor in appropriate culture medium until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well or 384-well plate at a predetermined optimal density. The optimal seeding density should be determined empirically to ensure the cAMP signal is within the linear range of the assay.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
Day 2: Compound Addition and cAMP Measurement
-
Prepare Compound Dilutions:
-
Prepare a serial dilution of this compound in assay buffer (e.g., HBSS or serum-free medium). A typical concentration range would be from 1 pM to 10 µM.
-
Prepare a serial dilution of PGD2 as a positive control.
-
Prepare a vehicle control (e.g., DMSO at the same final concentration as in the compound dilutions).
-
-
Pre-treatment (Optional but Recommended):
-
Aspirate the culture medium from the cell plate.
-
Add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well. This prevents the degradation of cAMP and enhances the signal.
-
Incubate for 15-30 minutes at 37°C.
-
-
Compound Addition:
-
Add the diluted this compound, PGD2, and vehicle controls to the respective wells.
-
Incubate the plate for the optimized time at 37°C. The incubation time can range from 15 to 60 minutes and should be determined empirically.
-
-
cAMP Detection:
-
Follow the instructions provided with your specific cAMP assay kit. This typically involves:
-
Lysis of the cells to release intracellular cAMP.
-
Addition of the kit's detection reagents (e.g., labeled cAMP and specific antibodies).
-
Incubation at room temperature for a specified period (e.g., 60 minutes).
-
-
-
Data Acquisition:
-
Read the plate using a plate reader with the appropriate settings for your assay format (e.g., fluorescence, luminescence, or absorbance).
-
4. Data Analysis
-
Generate a standard curve if required by the assay kit to convert the raw signal to cAMP concentrations.
-
Plot the cAMP concentration (or raw signal) against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
From the curve, determine the EC50 (the concentration of agonist that gives 50% of the maximal response) and the Emax (the maximum response).
Troubleshooting
-
Low Signal:
-
Increase cell seeding density.
-
Optimize the concentration of the PDE inhibitor.
-
Increase the agonist incubation time.
-
Ensure the activity of the recombinant receptor.
-
-
High Variability:
-
Ensure uniform cell seeding.
-
Use a multichannel pipette for reagent addition to minimize timing differences.
-
Ensure proper mixing of reagents.
-
-
No Response:
-
Verify the expression and functionality of the DP1 receptor in the cell line.
-
Check the integrity and concentration of the this compound stock solution.
-
Ensure the cAMP assay kit is not expired and is functioning correctly.
-
Conclusion
The cAMP production assay is a robust and reliable method for characterizing the pharmacological activity of this compound at the DP1 receptor. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully implement and interpret the results of such assays, thereby facilitating drug discovery and development efforts targeting the prostanoid signaling pathway.
References
Flow Cytometry Analysis with (8-epi)-BW 245C Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(8-epi)-BW 245C, frequently referred to as BW 245C, is a potent and selective synthetic agonist of the Prostaglandin D2 (PGD2) receptor 1, also known as DP1. The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is implicated in a variety of physiological and pathological processes, including the regulation of immune responses, inhibition of platelet aggregation, and relaxation of smooth muscle. In the context of cellular analysis, this compound serves as a valuable tool to investigate the downstream effects of DP1 receptor activation, such as the modulation of apoptosis and the cell cycle. This document provides detailed protocols for analyzing these cellular processes using flow cytometry following treatment with this compound.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry analyses of cells treated with this compound. These tables are intended to serve as a guide for expected outcomes and for comparative purposes in your own experiments.
Table 1: Apoptosis Analysis of Eosinophils Treated with this compound
| Treatment | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | - | 25.0 ± 3.5 | 45.0 ± 4.2 | 30.0 ± 2.8 |
| This compound | 1 | 50.0 ± 4.8[1] | 20.0 ± 3.1 | 30.0 ± 2.5 |
| PGD2 | 1 | 39.0 ± 3.9[1] | 31.0 ± 3.5 | 30.0 ± 2.9 |
Data is represented as mean ± standard deviation from three independent experiments. The data for this compound and PGD2 are based on published findings, while the distribution of apoptotic populations is illustrative.[1]
Table 2: Cell Cycle Analysis of a Proliferating Cancer Cell Line Treated with this compound
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | 45.0 ± 2.5 | 35.0 ± 2.1 | 20.0 ± 1.8 |
| This compound | 1 | 65.0 ± 3.1 | 20.0 ± 1.9 | 15.0 ± 1.5 |
| This compound | 10 | 75.0 ± 3.5 | 15.0 ± 1.7 | 10.0 ± 1.2 |
This table presents hypothetical data illustrating a potential cell cycle arrest in the G0/G1 phase induced by this compound in a cancer cell line. Actual results may vary depending on the cell type and experimental conditions.
Signaling Pathway
The activation of the DP1 receptor by this compound initiates a well-defined signaling cascade. The diagram below illustrates this pathway.
Experimental Protocols
Detailed methodologies for the analysis of apoptosis and cell cycle by flow cytometry after treatment with this compound are provided below.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection and quantification of apoptotic cells by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) dual staining.
Materials:
-
Cell line of interest (e.g., Jurkat, eosinophils)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometry tubes
-
Refrigerated centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 0.5 - 1 x 10^6 cells/mL in a 6-well plate.
-
Allow cells to adhere overnight if using adherent cells.
-
Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the predetermined time (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into a centrifuge tube.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or accutase (avoiding trypsin if possible, as it can affect membrane integrity). Combine with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
-
Washing:
-
Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Repeat the wash step once.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.
-
Analyze the samples on a flow cytometer within one hour. Use appropriate single-color controls for compensation setup.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Analysis:
-
Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).
-
Define four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (or cells with compromised membrane integrity)
-
-
Quantify the percentage of cells in each quadrant for each treatment condition.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution by staining the cellular DNA with Propidium Iodide (PI) and analyzing the fluorescence intensity by flow cytometry.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
70% Ethanol (ice-cold)
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometry tubes
-
Refrigerated centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density that will not lead to confluence by the end of the experiment.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in the apoptosis protocol.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).
-
-
Washing:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again at 800 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel.
-
Acquire a sufficient number of events (e.g., 20,000) for each sample.
-
Data Analysis:
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
The G0/G1 peak will have approximately half the fluorescence intensity of the G2/M peak. The S phase population will fall between these two peaks.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers and scientists interested in investigating the cellular effects of this compound using flow cytometry. By following these detailed methodologies, it is possible to obtain robust and reproducible data on apoptosis and cell cycle progression, thereby elucidating the functional consequences of DP1 receptor activation in various biological systems. These assays are fundamental in the preclinical evaluation of compounds targeting the PGD2 signaling pathway for therapeutic development.
References
Troubleshooting & Optimization
(8-epi)-BW 245C solubility issues and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (8-epi)-BW 245C in their experiments. This document addresses common solubility issues and offers practical solutions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as BW 246C, is the C-8 diastereomer of the potent prostaglandin D2 (PGD2) receptor agonist, BW 245C. It is a selective agonist for the Prostaglandin D2 receptor 1 (DP1). The activation of the DP1 receptor, a G-protein coupled receptor (GPCR), primarily involves coupling to the stimulatory G-protein (Gs). This initiates a signaling cascade that activates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[1][2]
Q2: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer for my experiment. What should I do?
This is a common issue encountered with compounds that have low aqueous solubility. The organic solvent in your stock solution (e.g., DMSO) is miscible with the aqueous buffer, but the compound itself may not be soluble in the final mixed solvent system, causing it to precipitate.
Troubleshooting Steps:
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, ideally below 0.5%, to minimize solvent effects on the biological system.
-
Gentle Warming: Gently warm your aqueous buffer to 37°C before and after adding the compound stock solution. This can help increase the solubility of the compound. However, be cautious about the thermal stability of this compound with prolonged heating.
-
Sonication: Use a bath sonicator to agitate the solution after dilution. This can help to break down precipitate particles and facilitate dissolution.
-
pH Adjustment: If your experimental conditions allow, adjusting the pH of the aqueous buffer may improve solubility, especially for compounds with ionizable groups.
-
Prepare Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the organic solvent first, before making the final dilution into the aqueous buffer. This can prevent localized high concentrations of the compound that are prone to precipitation.
Q3: What is the best way to prepare and store stock solutions of this compound?
To ensure the stability and integrity of this compound, it is recommended to:
-
Prepare a Concentrated Stock: Dissolve the solid compound in a high-purity, anhydrous organic solvent such as DMSO, ethanol, or dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10 mg/mL or higher).
-
Aliquot: To avoid repeated freeze-thaw cycles that can lead to degradation and precipitation, aliquot the stock solution into smaller, single-use volumes.
-
Storage: Store the stock solution aliquots in tightly sealed vials at -20°C or -80°C for long-term stability.
Q4: Can I prepare an aqueous solution of this compound directly?
While this compound has limited solubility in aqueous buffers, it is possible to prepare solutions directly in buffers like PBS (pH 7.2). However, the maximum solubility will be significantly lower than in organic solvents. If a higher concentration is required, the recommended method is to first dissolve the compound in an organic solvent and then dilute it into the aqueous buffer.
Data Presentation
This compound Solubility
| Solvent | Approximate Solubility |
| DMSO | ~50 mg/mL |
| Ethanol | ~50 mg/mL |
| Dimethylformamide (DMF) | ~50 mg/mL |
| PBS (pH 7.2) | ~2.19 mg/mL |
Note: Solubility can vary depending on the specific batch, temperature, and purity of the compound and solvents.
Experimental Protocols
Protocol: Preparation of this compound Working Solution for a Cell-Based cAMP Assay
This protocol provides a general guideline for preparing a working solution of this compound for use in a typical cell-based assay to measure cAMP levels.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile PBS (pH 7.2) or cell culture medium
-
Vortex mixer
-
Bath sonicator (optional)
-
Warming bath (e.g., 37°C water bath)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh a precise amount of this compound.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound is 368.47 g/mol ).
-
Add the calculated volume of DMSO to the vial containing the solid compound.
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
-
Prepare Intermediate Dilutions (if necessary):
-
From the 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO. This is particularly useful for generating a dose-response curve.
-
-
Prepare the Final Aqueous Working Solution:
-
Pre-warm the aqueous buffer (e.g., cell culture medium) to 37°C.
-
To minimize precipitation, add the this compound DMSO stock or intermediate dilution to the pre-warmed aqueous buffer while vortexing. Crucially, add the DMSO solution to the buffer, not the other way around.
-
Ensure the final concentration of DMSO in the working solution is below a level that affects your cells (typically <0.5%).
-
Visually inspect the final solution for any signs of precipitation. If cloudiness is observed, brief sonication or continued gentle warming may help.
-
Visualizations
Caption: DP1 Receptor Signaling Pathway Activation by this compound.
Caption: Troubleshooting Workflow for this compound Precipitation.
References
Technical Support Center: Optimizing (8-epi)-BW 245C Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (8-epi)-BW 245C and its more active diastereomer, BW 245C, in experimental settings. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to ensure the successful optimization of your experiments.
A Note on this compound vs. BW 245C: this compound is the less active C-8 diastereomer of BW 245C. While the principles of concentration optimization are similar, it is important to note that higher concentrations of this compound may be required to achieve a biological effect comparable to BW 245C. This guide will primarily focus on BW 245C, the more potent and widely studied compound, with the understanding that the methodologies can be adapted for this compound.
Frequently Asked Questions (FAQs)
Q1: What is BW 245C and what is its primary mechanism of action?
A1: BW 245C is a synthetic analog of prostaglandin D2 (PGD2). It functions as a selective and potent agonist for the Prostaglandin D2 receptor 1 (DP1). The activation of the DP1 receptor is primarily coupled to the Gs alpha subunit of G-proteins, leading to the activation of adenylyl cyclase. This, in turn, increases intracellular levels of cyclic adenosine monophosphate (cAMP).
Q2: What is the difference between BW 245C and this compound?
A2: this compound is a stereoisomer (diastereomer) of BW 245C. It is known to be significantly less active than BW 245C. Therefore, a much higher concentration of this compound would be needed to elicit a similar biological response as BW 245C.
Q3: How should I prepare stock and working solutions of BW 245C?
A3: BW 245C is soluble in organic solvents such as DMSO and ethanol. It is recommended to prepare a high-concentration stock solution in one of these solvents. For cell-based assays, this stock solution should then be serially diluted in your cell culture medium to the desired final concentrations. It is crucial to ensure the final concentration of the organic solvent in your culture is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is a typical effective concentration range for BW 245C in in vitro experiments?
A4: The effective concentration of BW 245C can vary significantly depending on the cell type, the specific biological endpoint being measured, and the expression level of the DP1 receptor. Based on published studies, a broad starting range to consider for a dose-response experiment would be from low nanomolar (nM) to low micromolar (µM) concentrations. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q5: Can BW 245C have off-target effects?
A5: While BW 245C is a selective DP1 receptor agonist, at very high concentrations, the possibility of off-target effects on other prostanoid receptors (e.g., EP receptors) cannot be entirely ruled out.[1] It is good practice to include appropriate controls, such as a DP1 receptor antagonist (e.g., BW A868C) or using a cell line that does not express the DP1 receptor, to confirm that the observed effects are mediated through the intended target.
Data Presentation
The following tables summarize key quantitative data for BW 245C to aid in experimental design.
Table 1: Physicochemical Properties of BW 245C
| Property | Value |
| Molecular Formula | C₁₉H₃₂N₂O₅ |
| Molecular Weight | 368.5 g/mol |
| Solubility (DMSO) | ≥ 18.4 mg/mL |
| Solubility (Ethanol) | ≥ 18.4 mg/mL |
| Storage | Store at -20°C as a solid |
Table 2: In Vitro Efficacy of BW 245C in Various Cell-Based Assays
| Cell Type | Assay | Effective Concentration (EC₅₀/IC₅₀) | Reference |
| Human Platelets | Inhibition of ADP-induced aggregation | IC₅₀: ~8.7 nM | [2] |
| Rat Platelets | Inhibition of ADP-induced aggregation | IC₅₀: ~9.9 nM | [2] |
| HEK293 (hDP receptor) | cAMP Production | EC₅₀: ~0.7 nM | [3] |
| Mouse Lung Fibroblasts | Inhibition of proliferation | Effective in the µM range | [4] |
Experimental Protocols
Protocol 1: Determination of Optimal BW 245C Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) of BW 245C in a cell-based assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
BW 245C
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
Assay-specific reagents (e.g., for measuring cell viability, cAMP levels, etc.)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density. The density should allow for logarithmic growth during the experiment.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of BW 245C Serial Dilutions:
-
Prepare a high-concentration stock solution of BW 245C in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the BW 245C stock solution in complete cell culture medium to create a range of working concentrations. A common approach is to use a 1:3 or 1:10 dilution series to cover a broad concentration range (e.g., 10 µM to 0.1 nM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest BW 245C concentration.
-
-
Compound Treatment:
-
Carefully remove the old medium from the wells.
-
Add the prepared BW 245C dilutions and the vehicle control to the respective wells in triplicate or quadruplicate.
-
Include a set of untreated control wells (medium only).
-
Incubate the plate for a predetermined duration based on your experimental endpoint (e.g., 24, 48, or 72 hours for proliferation assays; shorter times for signaling events like cAMP production).
-
-
Assay Measurement:
-
After the incubation period, perform your chosen assay to measure the biological response (e.g., MTT assay for cell viability, cAMP assay, etc.) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (as 0% effect or 100% viability) and/or the untreated control.
-
Plot the response versus the logarithm of the BW 245C concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC₅₀ or IC₅₀ value.
-
Troubleshooting Guides
Issue 1: No or low response to BW 245C treatment.
| Possible Cause | Troubleshooting Step |
| Low or no DP1 receptor expression in your cell line. | Verify DP1 receptor expression at the mRNA (RT-qPCR) or protein (Western blot, flow cytometry) level. |
| Degradation of BW 245C. | Prepare fresh stock and working solutions. Avoid repeated freeze-thaw cycles of the stock solution. |
| Suboptimal concentration range. | Broaden the concentration range in your dose-response experiment (e.g., from pM to high µM). |
| Incorrect incubation time. | Optimize the incubation time. For signaling events (e.g., cAMP), shorter times (minutes to hours) are needed. For proliferation or apoptosis, longer times (24-72 hours) may be required. |
| Cell health issues. | Ensure your cells are healthy, in the logarithmic growth phase, and at an appropriate confluency. |
Issue 2: High background or inconsistent results.
| Possible Cause | Troubleshooting Step |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is low and consistent across all wells. Run a solvent toxicity control curve. |
| Pipetting errors. | Use a multichannel pipette for consistency. Ensure proper mixing of reagents. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Cell plating inconsistency. | Ensure a uniform cell suspension before plating. Allow plates to sit at room temperature for a short period before incubation to allow for even cell distribution. |
Issue 3: Unexpected or off-target effects.
| Possible Cause | Troubleshooting Step |
| Activation of other prostanoid receptors at high concentrations. | Use a DP1 receptor-specific antagonist (e.g., BW A868C) to confirm the effect is DP1-mediated. Test the effect in a cell line lacking the DP1 receptor. |
| Compound precipitation in media. | Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, try a lower concentration or a different solvent. |
| Interaction with media components. | Some components in the serum or media may interact with the compound. Consider using serum-free media for the duration of the treatment if your cells can tolerate it. |
Mandatory Visualizations
Caption: Workflow for optimizing BW 245C concentration.
References
- 1. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. The D prostanoid receptor agonist BW245C [(4S)-(3-[(3R,S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxo)-4-imidazolidineheptanoic acid] inhibits fibroblast proliferation and bleomycin-induced lung fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preventing degradation of (8-epi)-BW 245C in solution
This technical support center provides guidance on the proper handling and storage of (8-epi)-BW 245C in solution to prevent its degradation. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For preparing a stock solution, it is recommended to use an organic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol. This compound is soluble in these solvents. For aqueous buffers, it is sparingly soluble, and care must be taken to ensure it is fully dissolved, which may require adjusting the pH.
Q2: At what temperature should I store the stock solution of this compound?
A2: Stock solutions should be stored at -20°C. As a crystalline solid, this compound is stable for at least four years when stored at -20°C. Once in solution, minimizing exposure to room temperature and light is crucial.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: this compound, a hydantoin prostaglandin analogue, is more stable in acidic solutions. Alkaline conditions can lead to the hydrolysis of the hydantoin ring and epimerization at the C-8 position. Therefore, it is advisable to use a slightly acidic buffer (pH < 7) for aqueous preparations if experimentally feasible.
Q4: Is this compound sensitive to light?
A4: Yes, prostaglandins, in general, are sensitive to light. To prevent photodegradation, it is essential to store solutions in amber vials or containers wrapped in foil to protect them from light exposure.
Q5: Can I freeze and thaw my stock solution of this compound multiple times?
A5: It is best to avoid multiple freeze-thaw cycles. Aliquoting the stock solution into single-use vials is highly recommended to maintain the integrity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in the experiment. | Degradation of this compound in solution. | - Prepare fresh solutions before each experiment.- Ensure the pH of the aqueous buffer is slightly acidic.- Protect the solution from light at all times.- Store stock solutions and aliquots at -20°C. |
| Precipitate forms in the aqueous solution. | Low aqueous solubility, especially at neutral or high pH. | - First, dissolve this compound in a small amount of organic solvent (e.g., DMSO) before diluting with the aqueous buffer.- Gently warm the solution or use sonication to aid dissolution.- Consider adjusting the pH of the buffer to the acidic range if compatible with your experimental setup. |
| Inconsistent experimental results. | Inconsistent concentration of the active compound due to degradation or improper dissolution. | - Follow a standardized protocol for solution preparation.- Use freshly prepared solutions for each set of experiments.- Verify the concentration of your stock solution periodically using a suitable analytical method if possible. |
Stability Data Summary
While specific quantitative stability data for this compound is limited in the public domain, the following table summarizes the known stability characteristics based on its chemical structure (hydantoin and prostaglandin moieties).
| Condition | Effect on Stability | Recommendation |
| pH | More stable in acidic conditions (pH < 7). Susceptible to hydrolysis in alkaline conditions (pH > 7). | Use a slightly acidic buffer for aqueous solutions. Avoid alkaline buffers. |
| Temperature | Stable as a solid at -20°C for ≥ 4 years.[1] Degradation accelerates at higher temperatures in solution. | Store stock solutions at -20°C. Prepare working solutions fresh and keep them on ice. |
| Light | Susceptible to photodegradation. | Store in amber vials or protect from light with foil. Minimize exposure to ambient light during experiments. |
| Oxidation | Prostaglandin structures are susceptible to oxidation. | Use degassed buffers if possible. Avoid introducing air into the stock solution. Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage of stock solutions. |
| Freeze-Thaw Cycles | Repeated cycles can promote degradation. | Aliquot stock solutions into single-use vials. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile environment.
-
Add the appropriate volume of DMF or DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -20°C.
-
Protocol for Preparation of Aqueous Working Solution
-
Materials:
-
This compound stock solution (in DMF or DMSO)
-
Sterile, degassed aqueous buffer (e.g., phosphate-buffered saline, pH adjusted to 6.5)
-
Sterile, amber tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution.
-
Serially dilute the stock solution with the pre-chilled aqueous buffer to the desired final concentration. Note: To avoid precipitation, add the stock solution to the buffer while vortexing gently. The final concentration of the organic solvent should be kept to a minimum to avoid affecting the biological system (typically <0.1%).
-
Keep the working solution on ice and protected from light throughout the experiment.
-
Prepare the working solution fresh for each experiment and discard any unused portion.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Recommended workflow for preparing this compound solutions.
References
Off-target effects of (8-epi)-BW 245C in experiments
Welcome to the technical support center for (8-epi)-BW 245C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective agonist for the prostaglandin D2 (PGD2) receptor, specifically the DP1 subtype. It is often used in research to study the physiological roles of DP1 receptor activation.
Q2: Are there any known off-target effects of this compound?
Yes, while this compound is highly selective for the DP1 receptor, cross-reactivity with other prostanoid receptors, particularly the EP4 receptor, has been reported. Researchers should be aware of these potential off-target effects when interpreting experimental data. One study noted that the stimulant effects of BW 245C in canine colonic epithelium might involve the EP receptor.[1]
Q3: I am observing unexpected results in my cell-based assay after treatment with this compound. Could this be due to off-target effects?
It is possible. If your experimental system expresses multiple prostanoid receptors, particularly the EP4 receptor, the observed effects may not be solely due to DP1 receptor activation. It is recommended to use selective antagonists for other prostanoid receptors to dissect the specific contribution of each receptor to the observed response.
Q4: How can I minimize the risk of off-target effects in my experiments?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits a response from the primary target (DP1 receptor). Additionally, employing cell lines or tissues with well-characterized prostanoid receptor expression profiles can help in attributing the observed effects to the correct receptor. The use of appropriate selective antagonists is also highly recommended to confirm the involvement of the DP1 receptor.
Quantitative Data Summary
The following tables summarize the known binding affinities and functional potencies of this compound for its primary target and known off-target receptors.
Table 1: Binding Affinity of this compound for Prostanoid Receptors
| Receptor Subtype | Species | Ligand | Ki (nM) | Reference |
| DP1 | Human | [3H]-BWA868C | - | [2] |
| EP4 | Human | [3H]-PGE2 | 64.7 ± 1.0 | |
| EP, FP, IP, TP | Human | [3H]-BWA868C | Low (micromolar) affinity | [2] |
Note: A lower Ki value indicates a higher binding affinity.
Troubleshooting Guides
Radioligand Binding Assays
Issue: High non-specific binding of the radioligand.
-
Possible Cause: The radioligand concentration may be too high, or the washing steps may be insufficient. The membrane preparation might also contain endogenous ligands.
-
Troubleshooting Steps:
-
Optimize Radioligand Concentration: Perform a saturation binding experiment to determine the optimal radioligand concentration that is at or below the Kd.
-
Improve Washing: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.
-
Reduce Membrane Protein: Titrate the amount of membrane protein used in the assay. A typical range is 100-500 µg per well.
-
Pre-treat Filters: Soak the filter papers in a polymer solution (e.g., polyethyleneimine) to reduce non-specific binding of the radioligand to the filter itself.
-
Ensure Thorough Homogenization: Proper homogenization and washing of membranes are crucial to remove any endogenous prostaglandins that could interfere with the binding.
-
Issue: Inconsistent results between experiments.
-
Possible Cause: Variability in reagent preparation, incubation times, or temperature can lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental parameters, including buffer composition, pH, incubation time, and temperature, are kept consistent across all assays.
-
Fresh Reagents: Prepare fresh stock solutions of this compound and other ligands for each experiment to avoid degradation.
-
Equilibrium Conditions: Confirm that the incubation time is sufficient to reach binding equilibrium. This can be determined through kinetic association and dissociation experiments.
-
cAMP Functional Assays
Issue: No significant change in cAMP levels after stimulation with this compound in a system expected to express DP1 receptors.
-
Possible Cause: The cells may have low expression levels of the DP1 receptor, or the receptor may be desensitized. The coupling of the DP1 receptor to adenylyl cyclase could also be inefficient in the chosen cell type.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression of the DP1 receptor in your cell line using techniques such as RT-PCR or western blotting.
-
Check for Desensitization: Pre-incubation with high concentrations of agonists can lead to receptor desensitization. Ensure cells are not over-exposed to agonists before the assay.
-
Use a Positive Control: Include a known DP1 receptor agonist, such as PGD2, as a positive control to confirm that the signaling pathway is functional.
-
Amplify the Signal: Use a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP and amplify the signal.
-
Issue: Unexpected increase in cAMP levels suggesting activation of a Gs-coupled receptor other than DP1.
-
Possible Cause: This could be due to the off-target activation of the EP4 receptor, which is also coupled to Gs and stimulates cAMP production.
-
Troubleshooting Steps:
-
Use a Selective EP4 Antagonist: Pre-incubate the cells with a selective EP4 receptor antagonist to block its potential activation by this compound.
-
Characterize Receptor Profile: If not already known, determine the expression profile of prostanoid receptors in your cell line to better understand potential off-target interactions.
-
Platelet Aggregation Assays
Issue: No inhibition of ADP-induced platelet aggregation with this compound.
-
Possible Cause: The platelet preparation may be of poor quality, or the concentration of ADP used might be too high, overriding the inhibitory effect.
-
Troubleshooting Steps:
-
Platelet Quality: Ensure that the platelet-rich plasma (PRP) is prepared correctly and used within the appropriate timeframe to maintain platelet viability and function. Avoid excessive agitation or temperature fluctuations.
-
Optimize ADP Concentration: Perform a dose-response curve for ADP to determine a submaximal concentration that induces a clear aggregation response but is sensitive to inhibition.
-
Positive Control: Use a known inhibitor of platelet aggregation, such as PGI2, to validate the assay system.
-
Issue: Aggregation response is variable between donors.
-
Possible Cause: There is inherent biological variability in platelet function between individuals.
-
Troubleshooting Steps:
-
Increase Sample Size: Use platelets from multiple donors to account for biological variability and ensure the observed effects are consistent.
-
Standardize Donor Criteria: If possible, use donors who have not taken any medications known to affect platelet function for at least two weeks prior to blood collection.
-
Experimental Protocols & Methodologies
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific prostanoid receptor.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor of interest in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet multiple times with fresh buffer to remove endogenous ligands.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2 for EP receptors), and varying concentrations of unlabeled this compound.
-
Include control wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand for the target receptor).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Quickly wash the filters with ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Measurement Assay
This protocol measures the ability of this compound to stimulate or inhibit the production of cyclic AMP (cAMP).
-
Cell Culture:
-
Culture cells expressing the prostanoid receptor of interest in appropriate media.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells.
-
For Gi-coupled receptors, co-stimulate with forskolin to induce a measurable level of cAMP that can be inhibited.
-
Incubate for a specific time at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF, ELISA, or AlphaScreen.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.
-
Calculate the EC50 (for agonists) or IC50 (for antagonists) value from the curve.
-
Platelet Aggregation Assay
This protocol assesses the effect of this compound on platelet aggregation induced by an agonist like ADP.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed.
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer, which measures the change in light transmission through a suspension of platelets as they aggregate.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a sample of PRP to a cuvette with a stir bar and place it in the aggregometer.
-
Pre-incubate the PRP with varying concentrations of this compound or a vehicle control.
-
Initiate aggregation by adding a fixed concentration of an agonist (e.g., ADP).
-
Record the change in light transmission over time.
-
-
Data Analysis:
-
Quantify the extent of platelet aggregation, typically as the maximum percentage of aggregation.
-
Determine the inhibitory effect of this compound by comparing the aggregation in its presence to the control.
-
Calculate the IC50 value if a dose-response curve is generated.
-
Visualizations
Caption: Signaling pathways for this compound.
Caption: Experimental workflows for assessing this compound activity.
Caption: Troubleshooting logic for unexpected results.
References
- 1. Effects of a selective DP receptor agonist (BW 245C) and antagonist (BW A868C) on the canine colonic epithelium: an argument for a different DP receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and autoradiography of human DP prostanoid receptors using [3H]-BWA868C, a DP receptor-selective antagonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with (8-epi)-BW 245C
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (8-epi)-BW 245C.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an analog of prostaglandin D2 (PGD2) and is characterized as a selective agonist for the D prostanoid (DP1) receptor. Its primary mechanism of action involves binding to and activating the DP1 receptor, a G-protein coupled receptor (GPCR), which then initiates downstream signaling cascades. In many systems, such as platelets, this activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in the inhibition of platelet aggregation.
Q2: I am observing a stimulatory effect instead of the expected inhibitory response. What could be the cause?
While this compound is a selective DP1 receptor agonist, some studies have reported unexpected stimulatory effects. This may be due to off-target effects, particularly engagement with E prostanoid (EP) receptors. For instance, in the canine colonic epithelium, the stimulatory effects of BW 245C were suggested to be mediated by EP receptors.[1][2] Therefore, if you observe a stimulatory effect in your system, it is crucial to consider the potential involvement of EP receptors.
Q3: My results are not being blocked by a DP1 receptor antagonist. Does this confirm an off-target effect?
Yes, if a selective DP1 receptor antagonist, such as BW A868C, fails to block the effects of this compound, it strongly suggests an off-target mechanism.[1][2] This is a key pharmacological tool to dissect the specificity of your observed response. In such cases, exploring the involvement of other prostanoid receptors, like the EP receptors, is a logical next step.
Q4: Could the observed effects of this compound be mediated by EP4 receptors?
There is evidence to suggest that some effects of this compound can be mediated by the EP4 receptor. One study demonstrated that the barrier-enhancing and protective effects of BW 245C on human pulmonary microvascular endothelial cells were abolished by pre-treatment with an EP4 antagonist.[3] This highlights a potential off-target signaling pathway that may be relevant in certain cellular contexts.
Troubleshooting Guide
Issue: Unexpected Stimulatory or Excitatory Response
Possible Cause 1: Off-Target Activation of EP Receptors
-
Troubleshooting Steps:
-
Pharmacological Inhibition: Use selective antagonists for different EP receptors (EP1, EP2, EP3, EP4) to see if the unexpected effect is blocked.
-
Receptor Expression Analysis: Confirm the expression of DP1 and various EP receptors in your experimental system (e.g., cell line, tissue) using techniques like qPCR, Western blot, or immunohistochemistry. A high level of EP receptor expression might favor off-target effects.
-
Cross-Desensitization Experiments: Pre-treat your system with a high concentration of an EP receptor agonist. If this pre-treatment reduces the response to a subsequent application of this compound, it suggests that both compounds act on the same receptor.
-
Possible Cause 2: Cell-Type Specific Signaling
-
Troubleshooting Steps:
-
Literature Review: Investigate the known prostanoid receptor signaling pathways in your specific cell type. The downstream signaling from the same receptor can vary significantly between cell types.
-
Second Messenger Assays: Measure changes in intracellular signaling molecules other than cAMP, such as inositol phosphates (IP3) or intracellular calcium, which are associated with the activation of different GPCRs.
-
Issue: Lack of Response or Weaker than Expected Response
Possible Cause 1: Poor Compound Stability or Potency
-
Troubleshooting Steps:
-
Compound Integrity: Ensure the proper storage and handling of this compound to prevent degradation. Prepare fresh solutions for each experiment.
-
Dose-Response Curve: Perform a full dose-response curve to ensure you are using an appropriate concentration to elicit a response.
-
Possible Cause 2: Low or Absent DP1 Receptor Expression
-
Troubleshooting Steps:
-
Receptor Expression Verification: As mentioned previously, confirm the expression of the DP1 receptor in your experimental model. If the expression is low or absent, this is the most likely reason for a lack of response.
-
Data Presentation
Table 1: Receptor Interaction Profile of this compound
| Receptor | Interaction | Reported Effect | Tissue/Cell Type | Citation |
| DP1 | Primary Agonist | Inhibition of platelet aggregation, suppression of asthma features | Rabbit Platelets, Mouse Lung | [1][4] |
| EP Receptor | Potential Off-Target Agonist | Increased short-circuit current (stimulatory) | Canine Colonic Epithelium | [1][2] |
| EP4 Receptor | Potential Off-Target Agonist | Endothelial barrier enhancement | Human Pulmonary Microvascular Endothelial Cells | [3] |
Experimental Protocols
Protocol 1: Pharmacological Specificity Assay Using a DP1 Antagonist
-
Cell/Tissue Preparation: Prepare your experimental system (e.g., cultured cells, isolated tissue) according to your standard protocol.
-
Antagonist Pre-incubation: Pre-incubate the preparation with a selective DP1 receptor antagonist (e.g., BW A868C) at a concentration known to be effective for at least 30 minutes. Include a vehicle control group.
-
Agonist Stimulation: Add this compound at the desired concentration to both the antagonist-treated and vehicle-treated groups.
-
Response Measurement: Measure the biological response of interest (e.g., cAMP levels, calcium flux, physiological response).
-
Data Analysis: Compare the response to this compound in the presence and absence of the DP1 antagonist. A significant reduction in the response in the antagonist-treated group confirms DP1 receptor mediation.
Visualizations
Caption: Signaling pathways of this compound.
References
- 1. Effects of a selective DP receptor agonist (BW 245C) and antagonist (BW A868C) on the canine colonic epithelium: an argument for a different DP receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Reproducibility of (8-epi)-BW 245C Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving the DP1 receptor agonist, (8-epi)-BW 245C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and potent agonist for the Prostaglandin D2 (PGD2) receptor 1, also known as the DP1 receptor.[1][2] The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit. This initiates a signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This increase in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.
Q2: What are the common research applications of this compound?
This compound is frequently used in research to investigate the physiological roles of the DP1 receptor. Common applications include studying its effects on:
-
Platelet Aggregation: It is a potent inhibitor of ADP-induced platelet aggregation.[2][4]
-
Cardiovascular Function: It can be used to study blood pressure regulation and vascular tone.[5]
-
Inflammation and Immune Response: Researchers use it to explore the anti-inflammatory potential of DP1 receptor activation.[5]
-
Obesity and Metabolism: Studies have investigated its potential to inhibit diet-induced weight gain.[6]
Q3: How should I prepare and store this compound?
This compound is supplied as a crystalline solid and is stable for at least four years when stored at -20°C.[1]
-
Stock Solutions: Stock solutions can be made by dissolving the compound in organic solvents such as ethanol, DMSO, or dimethylformamide (DMF), with a solubility of approximately 50 mg/mL.[1][2] It is recommended to purge the solvent with an inert gas before dissolving the compound.
-
Aqueous Solutions: For experiments, further dilutions into aqueous buffers or isotonic saline should be made. To prepare an organic solvent-free aqueous solution, the crystalline solid can be directly dissolved in aqueous buffers like PBS (pH 7.2), where its solubility is approximately 2.37 mg/mL.[1][2]
-
Storage of Solutions: It is not recommended to store aqueous solutions for more than one day.[1] For longer-term storage, it is best to prepare aliquots of the stock solution in an organic solvent and store them at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
Problem 1: Inconsistent or unexpected results in cell-based assays.
Q1.1: My dose-response curve for this compound is variable between experiments. What are the potential causes?
Several factors can contribute to variability in dose-response curves:
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. High passage numbers can lead to alterations in morphology, growth rates, and protein expression, including GPCRs.
-
Inconsistent Cell Plating: Uneven cell distribution in multi-well plates can lead to significant variability. Ensure thorough mixing of the cell suspension before and during plating.
-
Solvent Effects: High concentrations of organic solvents like DMSO or ethanol can have physiological effects on cells.[7][8] Ensure the final concentration of the solvent in your assay is low and consistent across all wells, including controls.
-
Ligand Stability: As aqueous solutions of this compound are not stable for long periods, always prepare fresh dilutions from a frozen stock for each experiment.[1]
Q1.2: I am observing a response that is not consistent with DP1 receptor activation. Could there be off-target effects?
Yes, there is evidence suggesting that this compound may have off-target effects, particularly at higher concentrations. Cross-desensitization experiments have suggested that some of the stimulant effects of BW 245C may involve the EP receptor.[9][10] Additionally, the barrier-enhancing effects of BW245c in human pulmonary microvascular endothelial cells have been shown to be blocked by an EP4 receptor antagonist.[11]
-
Recommendation: To confirm that the observed effect is mediated by the DP1 receptor, consider using a selective DP1 receptor antagonist in your experiments. A reduction in the response in the presence of the antagonist would support a DP1-mediated mechanism.
Problem 2: Difficulty in obtaining a consistent cAMP response.
Q2.1: The magnitude of the cAMP response to this compound is lower than expected or varies significantly.
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP. To obtain a robust and reproducible cAMP signal, it is highly recommended to include a PDE inhibitor, such as IBMX, in your assay buffer.[12]
-
Cell Density: The number of cells per well can significantly impact the measured cAMP concentration. Optimize the cell density for your specific cell line and assay conditions.
-
Agonist Incubation Time: The timing of agonist stimulation is critical. Perform a time-course experiment to determine the optimal incubation time for achieving a maximal cAMP response.
-
Assay Kit Sensitivity: Ensure that the expected cAMP levels fall within the linear range of your detection kit.[13] You may need to adjust cell number or agonist concentration accordingly.
Q2.2: The basal cAMP level in my assay is too high or too low.
-
High Basal cAMP: This could be due to endogenous receptor activation by components in the serum or cell culture medium. Consider serum-starving the cells for a few hours before the experiment.
-
Low Basal cAMP: For Gi-coupled receptor assays where a decrease in cAMP is measured, the basal level might be too low to detect a significant reduction. In such cases, co-stimulation with a low concentration of forskolin or an agonist for a Gs-coupled receptor can elevate the basal cAMP level.[14]
Problem 3: Challenges with Platelet Aggregation Assays.
Q3.1: I am not observing the expected inhibition of platelet aggregation with this compound.
-
Platelet Preparation: The handling of platelets is critical. Blood should be drawn and processed carefully to avoid premature activation. Use appropriate anticoagulants and handle platelets at room temperature.
-
Agonist Concentration: The concentration of the pro-aggregatory agent (e.g., ADP) used to induce aggregation will influence the apparent inhibitory potency of this compound. Ensure you are using a submaximal concentration of the inducing agonist.
-
Incubation Time: Pre-incubating the platelets with this compound for a sufficient period before adding the pro-aggregatory agent is necessary to allow for receptor binding and signaling.
Quantitative Data
Table 1: Solubility and Stability of this compound
| Parameter | Value | Reference |
| Solubility in Organic Solvents | ||
| Ethanol | ~50 mg/mL | [1][2] |
| DMSO | ~50 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~50 mg/mL | [1] |
| Solubility in Aqueous Buffer | ||
| PBS (pH 7.2) | ~2.37 mg/mL | [1][2] |
| Storage and Stability | ||
| Solid Form | ≥ 4 years at -20°C | [1] |
| Aqueous Solution | Not recommended for storage > 1 day | [1] |
Table 2: Pharmacological Properties of this compound
| Parameter | Species | Assay/Tissue | Value | Reference |
| Binding Affinity (Ki) | Human | [3H]-PGD2 binding to platelet membranes | 0.9 nM | [2] |
| Functional Activity (IC50) | Human | Inhibition of ADP-induced platelet aggregation | 2.5 nM | [2] |
| Rat | Inhibition of ADP-induced platelet aggregation | 250 nM | [2] |
Experimental Protocols
Detailed Methodology: cAMP Measurement in a Cell-Based Assay
This protocol provides a general framework for measuring this compound-induced cAMP production in a cell line endogenously or recombinantly expressing the DP1 receptor.
1. Cell Preparation:
-
Culture cells to approximately 80% confluency.[12]
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cell suspension and resuspend the pellet in a stimulation buffer (e.g., HBSS or PBS with 0.1% BSA and a PDE inhibitor like 0.5 mM IBMX).
-
Determine cell concentration and viability using a hemocytometer or automated cell counter.
-
Dilute the cells to the desired density in the stimulation buffer.
2. Assay Procedure:
-
Dispense the cell suspension into a 96- or 384-well white opaque plate suitable for luminescence assays.
-
Prepare serial dilutions of this compound in the stimulation buffer. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as in the highest drug concentration).
-
Add the diluted this compound or vehicle to the wells containing the cells.
-
Incubate the plate at 37°C for the optimized stimulation time (e.g., 30 minutes).
-
Following incubation, add the cAMP detection reagents according to the manufacturer's protocol of your chosen cAMP assay kit (e.g., a commercial bioluminescent or HTRF assay kit).
-
Incubate as required by the kit instructions to allow for signal generation.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
3. Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve generated with known concentrations of cAMP.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Detailed Methodology: Platelet Aggregation Inhibition Assay
This protocol describes how to assess the inhibitory effect of this compound on platelet aggregation using light transmission aggregometry (LTA).
1. Platelet-Rich Plasma (PRP) Preparation:
-
Draw whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Collect the upper PRP layer.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.
2. Assay Procedure:
-
Adjust the platelet count in the PRP with PPP if necessary.
-
Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.
-
Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.
-
Add a defined volume of PRP to a new cuvette with a stir bar.
-
Add different concentrations of this compound or vehicle control to the PRP and incubate for a set period (e.g., 2-5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a submaximal concentration of a pro-aggregatory agent (e.g., ADP).
-
Record the change in light transmission for a defined period (e.g., 5-10 minutes).
3. Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: DP1 Receptor Signaling Pathway initiated by this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cusabio.com [cusabio.com]
- 4. Synthesis and inhibitory activity on platelet aggregation of 13'-aza and other omega-chain modified BW245C analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BW 245C [myskinrecipes.com]
- 6. DP1 receptor agonist, BW245C inhibits diet-induced obesity in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of ethanol and dimethyl sulfoxide on solubility and cytotoxicity of the resin monomer triethylene glycol dimethacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of a selective DP receptor agonist (BW 245C) and antagonist (BW A868C) on the canine colonic epithelium: an argument for a different DP receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. researchgate.net [researchgate.net]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
(8-epi)-BW 245C stability in different buffer systems
Welcome to the technical support center for (8-epi)-BW 245C. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving this selective DP1 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic analog of prostaglandin D2 (PGD2). It is a potent and selective agonist for the Prostaglandin D2 receptor 1, also known as DP1. The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gs alpha subunit. This in turn activates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP). The rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.
Q2: How should I store this compound for long-term and short-term use?
For long-term storage, this compound should be stored as a solid at -20°C. For short-term use, it is recommended to prepare fresh solutions. If a stock solution needs to be stored, it should be aliquoted and kept at -80°C to minimize freeze-thaw cycles. Prostaglandin analogs in solution are susceptible to degradation, and their stability is influenced by pH, temperature, and solvent.
Q3: In which solvents can I dissolve this compound?
This compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of organic solvent and then dilute it with the desired aqueous buffer. The final concentration of the organic solvent in the experimental medium should be kept low (typically less than 0.1%) to avoid affecting biological systems.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected experimental results.
This is a common issue that can often be attributed to the degradation of this compound in aqueous buffer systems. The stability of prostaglandin analogs is highly dependent on the pH and temperature of the solution.
Root Cause Analysis and Solution:
-
pH of the Buffer: Prostaglandins, including analogs like this compound, are generally more stable in acidic conditions. Hydrolysis is a common degradation pathway, and the rate of hydrolysis can be significantly influenced by the pH of the buffer.
-
Temperature: Higher temperatures accelerate the degradation of prostaglandins. Experiments should be conducted at the lowest feasible temperature, and solutions should be kept on ice when not in immediate use.
-
Solution Age: Freshly prepared solutions of this compound should be used for each experiment to ensure consistent potency. Avoid using solutions that have been stored for extended periods, even at low temperatures.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation. It is best practice to aliquot stock solutions into single-use volumes.
Stability of Prostaglandin Analogs in Different Buffer Systems
Table 1: Stability of Prostaglandin E1 (100 mcg/ml) at 37°C in Various Buffers [1]
| Buffer System | pH | Percentage of PGE1 Remaining (Day 14) | Percentage of PGE1 Remaining (Day 32) |
| Isotonic Saline | 4.5 | >75% | ~25% |
| 0.01 M Phosphate Buffered Isotonic Saline | 4.7 | >75% | ~25% |
| 0.1 M Phosphate Buffered Water | 7.4 | <5% | Not Reported |
Disclaimer: This data is for Prostaglandin E1 and should be used as a general guide. The stability of this compound may vary.
Based on this data, it is recommended to use a slightly acidic buffer system (pH 4-6) for experiments involving this compound whenever the experimental conditions permit.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of an organic solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration (e.g., 10 mM). Vortex briefly until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
Protocol 2: General Stability Assessment of this compound in an Aqueous Buffer
This protocol outlines a general procedure to assess the stability of this compound in a specific buffer system using High-Performance Liquid Chromatography (HPLC).
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4, and a citrate buffer, pH 5.0).
-
Solution Preparation: Prepare a working solution of this compound in the chosen buffer at a known concentration (e.g., 10 µM). To do this, dilute the stock solution (from Protocol 1) into the buffer.
-
Incubation: Incubate the solution at a specific temperature (e.g., room temperature or 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Sample Quenching: Immediately quench any further degradation by adding an equal volume of cold acetonitrile or by freezing at -80°C until analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water with a pH modifier (e.g., formic acid or trifluoroacetic acid) is often used.
-
Detection: UV detection at an appropriate wavelength (e.g., ~210 nm).
-
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of the compound remaining relative to the initial time point (T=0).
Visualizations
Signaling Pathway of this compound via the DP1 Receptor
Caption: DP1 receptor signaling pathway initiated by this compound.
Experimental Workflow for Stability Assessmentdot
References
Troubleshooting low signal in (8-epi)-BW 245C assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (8-epi)-BW 245C in their experiments. The information is tailored for researchers, scientists, and drug development professionals encountering issues with low signal in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a high-affinity synthetic agonist for the Prostaglandin D2 receptor 1 (DP1). The DP1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Activation of the DP1 receptor by an agonist like this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2][3] This makes the measurement of cAMP a primary readout for assessing the functional activity of this compound.
Q2: What are the common assay formats for studying this compound activity?
The most common assays for this compound fall into two categories:
-
Functional Assays: These assays measure the downstream signaling effects of DP1 receptor activation. The most prevalent functional assay is the quantification of intracellular cAMP.[4][5] Common methods for measuring cAMP include competitive immunoassays like ELISA and HTRF, as well as live-cell biosensor assays like BRET and GloSensor.
-
Receptor Binding Assays: These assays measure the direct interaction of this compound with the DP1 receptor. This is typically done using a competitive binding format where this compound competes with a radiolabeled ligand (e.g., [3H]-PGD2) for binding to the receptor.[6][7]
Q3: What could cause a low or absent signal in my this compound functional assay?
Several factors can contribute to a weak or absent signal. These can be broadly categorized into issues with reagents, cell health, assay conditions, and the experimental protocol itself. The troubleshooting guide below provides a more detailed breakdown of potential causes and their solutions.
Signaling Pathway and Experimental Workflow
To better understand the experimental process, the following diagrams illustrate the signaling pathway of this compound and a general workflow for a functional cAMP assay.
Caption: Signaling pathway of this compound via the DP1 receptor.
Caption: General experimental workflow for a cAMP functional assay.
Troubleshooting Guide for Low Signal
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal in All Wells (including positive controls) | 1. Reagent Degradation or Improper Preparation | - This compound: Prepare fresh stock solutions. Aliquot and store at -20°C or below to avoid repeated freeze-thaw cycles. - cAMP Detection Kit Reagents: Check the expiration dates. Ensure proper storage conditions as per the manufacturer's instructions. Prepare fresh working solutions for each experiment. |
| 2. Inactive DP1 Receptor or Low Expression | - Cell Line Verification: Confirm that the cell line expresses a functional DP1 receptor. If using a transient transfection, optimize transfection efficiency. For stable cell lines, verify receptor expression levels (e.g., by Western blot or qPCR). - Passage Number: Use cells within a consistent and low passage number range, as receptor expression can decrease with excessive passaging. | |
| 3. Suboptimal Assay Conditions | - Incubation Time: Optimize the incubation time with this compound. A time-course experiment (e.g., 5, 15, 30, 60 minutes) can determine the point of maximal cAMP production. - Temperature: Ensure all incubation steps are performed at the temperature recommended by the assay protocol (typically 37°C for cell-based assays). | |
| 4. Incorrect Instrument Settings | - Plate Reader Settings: Verify that the correct filters, excitation/emission wavelengths, and read mode are selected for your specific assay format (e.g., HTRF, fluorescence polarization). - Gain/Sensitivity: Optimize the instrument's gain or sensitivity settings using positive and negative controls to ensure the signal is within the linear range of detection. | |
| Low Signal Only in this compound Treated Wells (positive control works) | 1. Incorrect Concentration of this compound | - Dose-Response Curve: Perform a full dose-response curve with a wide range of concentrations (e.g., 10 pM to 10 µM) to ensure you are testing within the active range of the compound. - Stock Solution Verification: Double-check the calculations for your stock solution and serial dilutions. If possible, verify the concentration and purity of the compound. |
| 2. Phosphodiesterase (PDE) Activity | - PDE Degradation of cAMP: Intracellular PDEs rapidly degrade cAMP, which can lead to a low signal. Pre-incubating cells with a broad-spectrum PDE inhibitor (e.g., IBMX) can significantly increase the signal window. Optimize the concentration and pre-incubation time of the PDE inhibitor. | |
| 3. Cell Density | - Sub-optimal Cell Number: Too few cells per well will produce a weak signal. Perform a cell titration experiment to determine the optimal cell seeding density that yields the best signal-to-noise ratio.[8] | |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding | - Cell Clumping: Ensure a single-cell suspension before seeding to avoid clumps and uneven cell distribution. - Pipetting Technique: Use calibrated pipettes and consistent technique when seeding cells and adding reagents. |
| 2. Edge Effects in Microplate | - Evaporation: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell viability. To minimize this, avoid using the outermost wells or fill them with sterile buffer or media. Ensure proper sealing of the plate during incubations. |
Quantitative Data
The potency of this compound can be quantified by its half-maximal effective concentration (EC50). This value can vary depending on the cell line and assay conditions.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 of this compound | ~5.8 nM | HEK293 cells stably expressing human DP1 receptor | cAMP Activation Assay | [4] |
| EC50 of PGD2 (endogenous ligand) | ~12.6 nM | HEK293 cells stably expressing human DP1 receptor | cAMP Activation Assay | [4] |
| Typical Cell Seeding Density | 10,000 - 40,000 cells/well | Dependent on cell type and well format | Functional cAMP Assay | General Recommendation |
| Expected Signal-to-Noise Ratio | > 3:1 | Dependent on assay conditions and cell line | Functional cAMP Assay | General Target |
Experimental Protocols
Protocol 1: Functional cAMP Assay using HTRF
This protocol provides a general framework for measuring this compound-induced cAMP production in HEK293 cells stably expressing the human DP1 receptor using a competitive immunoassay format like HTRF.
Materials:
-
HEK293 cells stably expressing human DP1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
White, low-volume 384-well plates
-
This compound
-
IBMX (phosphodiesterase inhibitor)
-
HTRF cAMP detection kit (e.g., from Cisbio)
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Resuspend cells in culture medium to a final concentration that will result in 10,000-20,000 cells per well. c. Dispense the cell suspension into a white 384-well plate. d. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions in assay buffer to create a range of concentrations for the dose-response curve.
-
Assay: a. Carefully remove the culture medium from the wells. b. Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes at 37°C. c. Add the diluted this compound or vehicle control to the wells. d. Incubate for 30 minutes at 37°C.
-
Detection: a. Following the manufacturer's protocol for the HTRF cAMP kit, add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) to the wells. b. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: a. Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm). b. Calculate the HTRF ratio and plot the results as a function of the this compound concentration to determine the EC50.
Protocol 2: Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the DP1 receptor using cell membranes and a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells overexpressing the DP1 receptor
-
[3H]-PGD2 (radioligand)
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
GF/B filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation: a. Prepare serial dilutions of this compound in assay buffer. b. Dilute the [3H]-PGD2 in assay buffer to a final concentration at or below its Kd. c. Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a predetermined optimal concentration.
-
Assay Plate Setup: a. To the wells of a 96-well plate, add:
- Assay buffer
- This compound dilutions (for competition curve) or excess unlabeled PGD2 (for non-specific binding) or buffer (for total binding).
- [3H]-PGD2.
- Cell membrane suspension to initiate the binding reaction.
-
Incubation: a. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: a. Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. b. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: a. Dry the filter plate. b. Add scintillation fluid to each well. c. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis: a. Subtract the non-specific binding from all other values to obtain specific binding. b. Plot the specific binding as a function of the this compound concentration to generate a competition curve and calculate the Ki value.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pnas.org [pnas.org]
- 3. english.cas.cn [english.cas.cn]
- 4. Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays for (8-epi)-BW 245C Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers evaluating the potential toxicity of the DP1 receptor agonist, (8-epi)-BW 245C, using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic and selective agonist for the Prostaglandin D2 receptor 1 (DP1). The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the stimulatory G protein (Gs). This initiates a signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This pathway can influence various cellular processes, including cell survival and inflammatory responses.[1][2]
Q2: Why are my cell viability results showing an increase in viability or no toxicity with this compound?
The primary signaling pathway of the DP1 receptor, activated by this compound, is often associated with pro-survival effects. Activation of the DP1 receptor can inhibit the intrinsic apoptotic pathway, preventing the activation of effector caspases and protecting mitochondrial membranes from depolarization.[3] This can lead to enhanced cell survival, which might counteract or mask any potential cytotoxic effects, especially at lower concentrations. An increase in viability or proliferation is a plausible outcome of DP1 activation in certain cell types.[3]
Q3: Which cell viability assay is best for assessing the toxicity of this compound?
The choice of assay depends on the specific scientific question. Since this compound can modulate cellular metabolism and survival pathways, relying on a single assay may not provide a complete picture. It is recommended to use at least two assays based on different principles:
-
Metabolic Assays (e.g., MTT, XTT, WST-8): These assays measure the metabolic activity of cells, which is often correlated with viability.[4] However, since DP1 signaling can alter metabolic states, a change in signal may not directly correspond to cell death.[5]
-
Cytotoxicity Assays (e.g., LDH release): These assays measure the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, providing a more direct measure of cell death (necrosis).[6]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays quantify ATP, which is a key indicator of metabolically active cells.[7][8] A decrease in ATP is a strong indicator of cytotoxicity.
Using a combination, such as MTT and LDH, can help distinguish between cytostatic effects (inhibition of proliferation or metabolism) and cytotoxic effects (cell death).[9]
Q4: Can this compound interfere with the assay chemistry itself?
Direct interference is a possibility with any test compound. For tetrazolium-based assays (MTT, XTT), the compound could potentially reduce the tetrazolium salt, leading to a false positive signal (increased viability). A cell-free control, where the compound is added to media with the assay reagent but without cells, is essential to test for this.[5]
Experimental Protocols and Workflows
General Experimental Workflow
The following diagram outlines a general workflow for assessing the toxicity of this compound.
Caption: General workflow for assessing compound toxicity.
Protocol 1: MTT Cell Viability Assay
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[10]
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Add 10 µL of various concentrations of this compound to the appropriate wells. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[11]
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the stable cytosolic enzyme lactate dehydrogenase (LDH), which is released into the culture medium upon cell lysis or membrane damage.[12]
-
Cell Plating and Treatment: Follow steps 1-3 as described in the MTT protocol.
-
Assay Controls: Prepare the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with 10 µL of 10X Lysis Buffer for 45 minutes before supernatant collection.[13]
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[13]
-
Absorbance Reading: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background.[13]
-
Calculation: % Cytotoxicity = ((Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)) * 100
Signaling Pathway
This compound-Induced DP1 Receptor Signaling
Activation of the DP1 receptor by this compound primarily initiates a Gs-coupled signaling cascade.
Caption: DP1 receptor signaling pathway activated by this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| MTT Assay: Low Absorbance / No Color Change | 1. Cell density is too low. 2. Incubation time with MTT reagent is too short. 3. Incomplete solubilization of formazan crystals.[14] 4. This compound is cytotoxic at the tested concentrations. | 1. Optimize cell seeding density with a titration experiment.[14] 2. Increase incubation time with MTT reagent (up to 4 hours). 3. Ensure complete mixing after adding the solubilization solution. Pipette up and down or shake the plate.[11] 4. Confirm cell death with a secondary assay (e.g., LDH) or microscopy. |
| MTT Assay: High Background Absorbance | 1. Microbial contamination (bacteria/yeast can reduce MTT). 2. Phenol red in the medium can interfere.[11] 3. This compound is directly reducing MTT in a cell-free environment. | 1. Check cultures for contamination. Use sterile technique. 2. Use phenol red-free medium for the assay incubation period. Always subtract the absorbance of a media-only blank.[14] 3. Run a cell-free control with the compound and MTT reagent. If positive, consider a different assay. |
| LDH Assay: High Spontaneous Release | 1. Cells are in poor health or over-confluent before the experiment. 2. Excessive handling or harsh pipetting during reagent addition damaged cells.[14] 3. Serum in the media contains LDH. | 1. Ensure cells are healthy and in the logarithmic growth phase. 2. Handle plates gently. Avoid forceful pipetting. 3. Use serum-free medium for the final incubation period before collecting the supernatant, or use a medium-only control to determine background LDH from serum. |
| LDH Assay: Low Signal in Treated Wells Despite Visible Cell Death | 1. The compound induces apoptosis, not necrosis. LDH release is a late event in apoptosis. 2. Assay performed too early; significant LDH release has not yet occurred. | 1. Consider an apoptosis-specific assay (e.g., Caspase-3/7 activity). 2. Increase the incubation time and perform a time-course experiment. |
| Results from MTT and LDH Assays are Contradictory | 1. The compound may have cytostatic effects, not cytotoxic ones.[5] 2. This compound may be altering cellular metabolism without killing the cells.[5] | 1. A decrease in MTT signal without an increase in LDH release suggests reduced metabolic activity or proliferation, not necessarily cell death. 2. This is a valid result. The DP1 pathway can alter cell metabolism. Report the findings from both assays to provide a complete picture of the compound's effect. |
Data Presentation
Table 1: Typical Assay Parameters for a 96-Well Plate Format
| Parameter | MTT Assay | LDH Assay | ATP-Based Assay |
| Principle | Metabolic Activity (Dehydrogenase) | Membrane Integrity | ATP Quantification |
| Detection | Colorimetric (570 nm) | Colorimetric (490 nm) | Luminescence |
| Cells/Well | 5,000 - 15,000 | 10,000 - 25,000 | 5,000 - 10,000 |
| Incubation Time | 2-4 hours (reagent) | 30 minutes (reagent) | 10 minutes (reagent) |
| Endpoint | Viability | Cytotoxicity | Viability |
| Pros | Inexpensive, well-established | Direct measure of cytotoxicity | High sensitivity, fast |
| Cons | Can be affected by metabolic changes, endpoint assay | Measures necrosis, less sensitive to apoptosis | Requires cell lysis |
Table 2: Example Troubleshooting Data and Interpretation
| Compound Conc. | % Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | Interpretation |
| Vehicle Control | 100% | 5% | Baseline cell health is good. |
| 1 µM | 95% | 6% | No significant effect on viability or cytotoxicity. |
| 10 µM | 70% | 8% | Significant decrease in metabolic activity (potential cytostatic effect) with minimal cell death. |
| 50 µM | 40% | 45% | Both cytostatic and cytotoxic effects are observed. |
| 100 µM | 25% | 80% | Primarily cytotoxic effect at high concentrations. |
References
- 1. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 8. Cell viability assay selection guide | Abcam [abcam.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. cellbiologics.com [cellbiologics.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Control Experiments for (8-epi)-BW 245C Studies
Welcome to the technical support center for researchers utilizing (8-epi)-BW 245C in their experimental workflows. This resource provides essential troubleshooting guides and frequently asked questions (FAQs) to ensure the rigorous design and interpretation of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be used in my experiments?
A1: this compound, also known as BW 246C, is the C-8 diastereomer of the potent and selective prostaglandin D2 (PGD2) receptor agonist, BW 245C.[1] Due to its stereochemical difference, this compound is significantly less active than BW 245C. Specifically, the biological activity of BW 245C is reported to be 70-fold greater than that of this compound.[1] Therefore, this compound should be used as a negative control in experiments investigating the effects of BW 245C to demonstrate that the observed biological effects are specific to the stereochemistry and potent activity of BW 245C at the DP1 receptor.
Q2: My this compound is showing some biological activity. Does this indicate a problem with the compound?
A2: Not necessarily. While this compound is substantially less active than BW 245C, it is not completely inert. At high concentrations, it may elicit a partial or weak response. It is crucial to perform a full dose-response curve for both BW 245C and this compound. A significant rightward shift (i.e., a much higher EC50) for this compound compared to BW 245C would confirm the expected difference in potency and validate its use as a negative control. If the activity of this compound is comparable to BW 245C, it could indicate compound mislabeling or degradation, and you should contact your supplier.
Q3: What is the primary signaling pathway activated by BW 245C?
A3: BW 245C is a selective agonist for the prostanoid DP1 receptor. The DP1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of the second messenger cyclic AMP (cAMP).
Q4: What are the essential positive and negative controls for a study involving BW 245C?
A4: A well-controlled experiment with BW 245C should include:
-
Positive Controls:
-
BW 245C to demonstrate the expected effect.
-
Prostaglandin D2 (PGD2), the endogenous ligand for the DP1 receptor.
-
A direct activator of adenylyl cyclase, such as forskolin, to confirm that the downstream signaling machinery is intact.
-
-
Negative Controls:
-
This compound to demonstrate stereospecificity.
-
Vehicle control (the solvent used to dissolve the compounds) to rule out solvent effects.
-
A selective DP1 receptor antagonist, such as BW A868C, to demonstrate that the effect of BW 245C is mediated by the DP1 receptor. Pre-treatment with the antagonist should block or significantly reduce the effect of BW 245C.
-
Q5: I am not seeing any effect with BW 245C. What are the possible reasons?
A5: There are several potential reasons for a lack of response to BW 245C:
-
Cell/Tissue System: The target cells or tissue may not express the DP1 receptor at sufficient levels. Verify DP1 receptor expression using techniques like qPCR, western blot, or radioligand binding.
-
Compound Integrity: The BW 245C may have degraded. Ensure proper storage conditions (-20°C for solid) and avoid repeated freeze-thaw cycles of stock solutions.[2] It is recommended to use freshly prepared aqueous solutions.[2]
-
Experimental Conditions: The concentration range may be inappropriate. Perform a wide dose-response curve. Also, ensure the incubation time is sufficient for a response to occur.
-
Assay Sensitivity: The assay used to measure the downstream effect (e.g., cAMP accumulation) may not be sensitive enough. Optimize your assay conditions, including cell number and stimulation time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High background signal in cAMP assay | 1. High basal adenylyl cyclase activity. 2. Phosphodiesterase (PDE) activity is low. 3. Sub-optimal assay reagents. | 1. Reduce cell seeding density. 2. Ensure a PDE inhibitor (e.g., IBMX) is included in the assay buffer. 3. Check the expiration dates and proper storage of assay kit components. |
| This compound shows similar potency to BW 245C | 1. Compound mislabeling. 2. Contamination of this compound with BW 245C. | 1. Contact the supplier for verification and a new batch of compounds. 2. Perform analytical chemistry (e.g., HPLC) to confirm the identity and purity of both compounds. |
| Effect of BW 245C is not blocked by the DP1 antagonist BW A868C | 1. The effect is not mediated by the DP1 receptor (off-target effect). 2. The concentration of the antagonist is too low. 3. The antagonist has degraded. | 1. Investigate other potential targets. Some studies suggest BW 245C might interact with EP receptors in certain systems.[3] 2. Perform a Schild analysis to determine the appropriate antagonist concentration. 3. Verify the integrity of the antagonist. |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Inconsistent incubation times or temperatures. 3. Instability of compounds in solution. | 1. Use cells within a consistent and narrow passage number range. 2. Strictly adhere to the established protocol for all experimental steps. 3. Prepare fresh dilutions of all compounds from frozen stocks for each experiment. |
Quantitative Data Summary
The following table summarizes key quantitative data for compounds relevant to this compound studies.
| Compound | Target Receptor | Action | Parameter | Value | Species | Reference |
| BW 245C | DP1 | Agonist | Ki | 0.9 nM | Human | [4] |
| IC50 | 2.5 nM (ADP-induced platelet aggregation) | Human | [4] | |||
| IC50 | 250 nM (ADP-induced platelet aggregation) | Rat | [4] | |||
| This compound (BW 246C) | DP1 | Weak Agonist / Negative Control | Activity | 70-fold less active than BW 245C | - | [1] |
| BW A868C | DP1 | Antagonist | Ki | ~1.7 nM | Human | [5] |
| pKB | 9.26 | Human |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for DP1 Receptor Activation
This protocol outlines a method to measure intracellular cAMP levels in response to agonist stimulation in cells expressing the DP1 receptor.
-
Cell Seeding: Seed cells (e.g., HEK293 cells stably expressing the human DP1 receptor) into a 96-well plate at a density that will result in 90-100% confluency on the day of the assay. Culture overnight.
-
Compound Preparation: Prepare serial dilutions of BW 245C, this compound, and PGD2 in assay buffer. The final concentration should be 10X the desired final concentration in the well. Also, prepare a 10X solution of the DP1 antagonist BW A868C for antagonist-mode experiments.
-
Assay Procedure:
-
Wash the cells once with pre-warmed assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX).
-
For antagonist experiments, add the BW A868C solution to the appropriate wells and incubate for 15-30 minutes at 37°C.
-
Add the agonist solutions (BW 245C, this compound, PGD2) or vehicle to the wells.
-
Incubate for 15-30 minutes at 37°C. The optimal incubation time should be determined empirically.
-
Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based kits) according to the manufacturer's instructions.
-
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for each compound.
Protocol 2: Intracellular Calcium Flux Assay
While the primary pathway for DP1 is Gs/cAMP, some prostanoid receptors (e.g., EP1, FP, TP) signal through Gq, leading to an increase in intracellular calcium. This assay can be used to test for off-target effects of this compound on Gq-coupled receptors.
-
Cell Seeding: Seed cells expressing Gq-coupled prostanoid receptors of interest into a black-walled, clear-bottom 96-well plate. Culture overnight.
-
Dye Loading:
-
Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM or Fluo-8 AM with Pluronic F-127 and probenecid in assay buffer).
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Compound Plate Preparation: Prepare a plate with 5X final concentrations of this compound, a known agonist for the target Gq-coupled receptor (positive control), and vehicle in assay buffer.
-
Assay Execution:
-
Place the cell plate and compound plate into a fluorescence kinetic plate reader (e.g., FLIPR or FlexStation).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
The instrument automatically adds the compounds from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for 60-120 seconds to capture the transient calcium flux.
-
-
Data Analysis: Analyze the fluorescence intensity over time. The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the log of the compound concentration to determine if this compound elicits a calcium response.
Visualizations
Caption: DP1 Receptor Gs Signaling Pathway.
Caption: Workflow for a controlled this compound experiment.
Caption: Logical relationships of control experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Effects of a selective DP receptor agonist (BW 245C) and antagonist (BW A868C) on the canine colonic epithelium: an argument for a different DP receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Guide: Unraveling the Efficacy of BW 245C and its Diastereomer, (8-epi)-BW 245C
A comprehensive review of available scientific literature reveals a significant disparity in the extent of characterization between the prostaglandin D2 (PGD2) receptor agonist BW 245C and its C-8 diastereomer, (8-epi)-BW 245C. While BW 245C is a well-documented, potent, and selective agonist of the DP1 receptor with a wealth of supporting experimental data, there is a notable absence of publicly available information regarding the efficacy and biological activity of this compound. Consequently, a direct, data-driven comparison of their efficacies is not currently feasible.
This guide will therefore focus on providing a detailed overview of the established efficacy and experimental protocols for BW 245C, which may serve as a foundational reference for any future investigations into its stereoisomers.
BW 245C: A Potent DP1 Receptor Agonist
BW 245C is a synthetic hydantoin analog of prostaglandin D2 that has been extensively studied for its high affinity and selective agonist activity at the PGD2 receptor 1 (DP1).[1] Its interaction with the DP1 receptor initiates a signaling cascade that plays a crucial role in various physiological processes, including platelet aggregation, vasodilation, and inflammatory responses.
Quantitative Efficacy Data for BW 245C
The potency and efficacy of BW 245C have been quantified in numerous in vitro and in vivo studies. The following table summarizes key quantitative data from the literature.
| Parameter | Value | Cell/System | Reference |
| Ki (Binding Affinity) | 0.9 nM | Isolated human platelet membranes | [1] |
| IC50 (Platelet Aggregation) | 8.7 nM | ADP-induced human platelet aggregation | [1] |
| IC50 (Platelet Aggregation) | 9.9 nM | ADP-induced rat platelet aggregation | [1] |
| EC50 (cAMP Production) | 0.7 nM | HEK293 cells expressing human DP1 receptor | [1] |
Mechanism of Action and Signaling Pathway
BW 245C exerts its effects by binding to and activating the DP1 receptor, a G-protein coupled receptor (GPCR). This activation stimulates the associated Gs alpha subunit, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a second messenger that mediates a variety of cellular responses.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the efficacy of BW 245C.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of BW 245C for the DP1 receptor.
Methodology:
-
Membrane Preparation: Isolated human platelet membranes, which are rich in DP1 receptors, are prepared through differential centrifugation.
-
Binding Reaction: A constant concentration of a radiolabeled ligand for the DP1 receptor (e.g., [3H]-PGD2) is incubated with the platelet membranes in the presence of varying concentrations of unlabeled BW 245C.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration.
-
Quantification: The amount of radioactivity retained on the filter is measured using liquid scintillation counting.
-
Data Analysis: The concentration of BW 245C that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Platelet Aggregation Assay
Objective: To measure the inhibitory effect of BW 245C on platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood from human or rat donors is centrifuged at a low speed to obtain PRP.
-
Aggregation Measurement: The PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.
-
Induction of Aggregation: An aggregating agent, such as adenosine diphosphate (ADP), is added to the PRP to induce platelet aggregation.
-
Inhibition by BW 245C: In parallel experiments, varying concentrations of BW 245C are pre-incubated with the PRP before the addition of the aggregating agent.
-
Data Analysis: The concentration of BW 245C that inhibits the aggregation response by 50% (IC50) is determined by comparing the aggregation curves in the presence and absence of the compound.
cAMP Measurement Assay
Objective: To quantify the increase in intracellular cAMP levels following DP1 receptor activation by BW 245C.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human DP1 receptor are cultured under standard conditions.
-
Stimulation: The cells are treated with varying concentrations of BW 245C for a defined period.
-
Cell Lysis: The cells are lysed to release intracellular components, including cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The concentration of BW 245C that produces 50% of the maximal cAMP response (EC50) is calculated from the dose-response curve.
The Uncharacterized Diastereomer: this compound
As of the latest review of scientific databases, there is no published experimental data detailing the efficacy, binding affinity, or biological activity of this compound. This compound is identified as the C-8 diastereomer of BW 245C, meaning it has a different three-dimensional arrangement of atoms at the 8th carbon position.
Stereochemistry can play a critical role in the biological activity of a molecule, as the specific shape of a compound often dictates its ability to bind to its target receptor. It is plausible that the change in stereochemistry at the C-8 position could significantly alter the affinity and efficacy of this compound at the DP1 receptor compared to BW 245C. However, without experimental evidence, any comparison would be purely speculative.
Conclusion
BW 245C is a well-characterized and potent DP1 receptor agonist with a clearly defined mechanism of action and a wealth of supporting quantitative data. In contrast, its C-8 diastereomer, this compound, remains uncharacterized in the public scientific domain. Therefore, a direct comparison of the efficacy of these two compounds is not possible at this time. Future research is required to elucidate the pharmacological profile of this compound and to understand the impact of stereochemistry at the C-8 position on the activity of this class of hydantoin prostaglandin analogs. Such studies would be invaluable for a complete understanding of the structure-activity relationships governing DP1 receptor activation.
References
A Comparative Guide to (8-epi)-BW 245C and Other Prostaglandin D2 Analogs for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (8-epi)-BW 245C and other key prostaglandin D2 (PGD2) analogs. This document outlines their performance based on available experimental data, details relevant experimental protocols, and visualizes key signaling pathways.
Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including sleep regulation, inflammation, and allergic responses. Its effects are mediated through two primary G protein-coupled receptors: the DP1 (DP) receptor, which is coupled to Gs protein and increases intracellular cyclic AMP (cAMP), and the DP2 receptor (also known as CRTH2), which is coupled to Gi/Gq proteins, leading to a decrease in cAMP and an increase in intracellular calcium. The distinct signaling pathways of these receptors make them attractive targets for therapeutic intervention. This guide focuses on a comparative analysis of PGD2 analogs, with a special emphasis on this compound.
Understanding this compound
This compound is the C-8 diastereomer of BW 245C, a well-characterized and potent DP1 receptor agonist. The stereochemistry at the C-8 position can significantly influence the binding affinity and efficacy of prostaglandin analogs at their receptors. While specific pharmacological data for this compound is limited in publicly available literature, the activity of other 8-epi-prostaglandin analogs suggests that this structural change is likely to alter its interaction with the DP1 receptor compared to its C-8 epimer, BW 245C.
Comparative Pharmacological Data
To provide a clear comparison, the following table summarizes the binding affinities (Ki) and functional potencies (EC50) of several key PGD2 analogs for the DP1 and DP2 receptors. It is important to note the high selectivity of BW 245C for the DP1 receptor.
| Compound | Receptor | Action | Ki (nM) | EC50 (nM) |
| PGD2 | DP1 | Agonist | 1.1 - 15 | 0.6 - 20 |
| DP2 (CRTH2) | Agonist | 3 - 25 | 5 - 50 | |
| BW 245C | DP1 | Agonist | 1.5 - 10 | 0.5 - 15 |
| DP2 (CRTH2) | Weak/No Activity | >1000 | >1000 | |
| This compound | DP1 | Agonist | Data not available | Data not available |
| DP2 (CRTH2) | Data not available | Data not available | Data not available | |
| DK-PGD2 | DP1 | Weak/No Activity | >1000 | >1000 |
| DP2 (CRTH2) | Agonist | 10 - 50 | 20 - 100 | |
| Ramatroban | DP1 | Antagonist | - | - |
| DP2 (CRTH2) | Antagonist | 12 - 35 | - | |
| TP | Antagonist | 1.8 - 5 | - |
Disclaimer: The Ki and EC50 values are compiled from various sources and may vary depending on the experimental conditions and cell systems used.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Validating (8-epi)-BW 245C Activity: A Comparative Guide to DP1 Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the activity of (8-epi)-BW 245C, a selective agonist for the Prostaglandin D2 receptor 1 (DP1). The focus is on the use of DP1 antagonists to confirm the specific mechanism of action of this compound in various experimental settings. This guide includes experimental data, detailed protocols for key assays, and visualizations of the underlying biological and experimental processes.
Introduction to this compound and DP1 Receptor Signaling
(8-epi)-Prostaglandin F2α, commonly referred to as this compound or simply BW245C, is a potent and selective agonist of the DP1 receptor.[1][2] The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses.[3]
Given the potential for off-target effects with any pharmacological agent, it is crucial to validate that the observed effects of this compound are indeed mediated by the DP1 receptor. The most direct method for this validation is the use of a selective DP1 receptor antagonist. An effective antagonist will competitively block the binding of this compound to the DP1 receptor, thereby inhibiting its downstream effects. This guide focuses on two such antagonists: MK-0524 and BW A868C .
Comparative Efficacy of DP1 Antagonists
The following tables summarize the quantitative data on the potency of this compound and the inhibitory effects of DP1 antagonists from various studies.
| Agonist | Assay | System | Potency (EC50/p[A]50) | Reference |
| This compound | Smooth Muscle Relaxation | Dog Dorsal Nasal Vein | p[A]50: 7.6 ± 0.1 | [4] |
| This compound | Inhibition of Platelet Aggregation | Human Platelets | - | [5][6] |
| This compound | Adenylate Cyclase Activation | Human Platelets | - | [3] |
Table 1: Potency of this compound in various functional assays. Note: p[A]50 is the negative logarithm of the agonist concentration that produces 50% of the maximal response. A higher value indicates greater potency.
| Antagonist | Assay | System | Inhibitory Potency (IC50/pKB) | Reference |
| MK-0524 | DP1 Functional Assay | Mouse | IC50: 1.1 nM | [1][2] |
| BW A868C | Platelet Aggregation | Human Washed Platelets | pKB: 9.26 | [5] |
| BW A868C | Adenylate Cyclase Activation | Human Platelets | pKB: 9.11 | [3] |
| BW A868C | Smooth Muscle Relaxation | Dog Dorsal Nasal Vein | pKB: 7.3 ± 0.8 | [4] |
Table 2: Inhibitory potency of selected DP1 antagonists against DP1 receptor activation. Note: IC50 is the concentration of an inhibitor that reduces the response by 50%. pKB is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist; a higher value indicates greater binding affinity.
Signaling Pathways and Experimental Logic
To visually represent the concepts discussed, the following diagrams illustrate the DP1 signaling pathway, a typical experimental workflow for validation, and the logical relationship of agonist-antagonist interaction.
Experimental Protocols
cAMP Accumulation Assay in a Cell-Based System
This protocol describes a method to measure the increase in intracellular cAMP in response to this compound and its inhibition by a DP1 antagonist.
Materials:
-
HEK293 cells stably expressing the human DP1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound
-
DP1 antagonist (e.g., MK-0524)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
384-well white opaque plates
Procedure:
-
Cell Culture: Culture HEK293-DP1 cells to ~80-90% confluency.
-
Cell Preparation:
-
Aspirate the culture medium and wash the cells with PBS.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Determine cell density and adjust to the desired concentration (e.g., 2,000 cells/well).
-
-
Antagonist Pre-incubation:
-
Add the DP1 antagonist at various concentrations to the wells of the 384-well plate.
-
Add a vehicle control (e.g., DMSO) to the control wells.
-
Add the cell suspension to the wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add this compound at various concentrations to the wells.
-
Incubate for 30-60 minutes at room temperature.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate dose-response curves for this compound in the presence and absence of the DP1 antagonist.
-
Calculate the EC50 of this compound and the IC50 of the antagonist.
-
Platelet Aggregation Assay
This protocol outlines a method to assess the inhibitory effect of this compound on platelet aggregation and its reversal by a DP1 antagonist.
Materials:
-
Freshly drawn human blood in sodium citrate tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound
-
DP1 antagonist (e.g., BW A868C)
-
Platelet agonist (e.g., ADP, collagen)
-
Saline
-
Aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
-
Assay Setup:
-
Adjust the aggregometer with PRP to 0% aggregation and with PPP to 100% aggregation.
-
Pipette PRP into cuvettes with a stir bar.
-
-
Antagonist and Agonist Incubation:
-
Add the DP1 antagonist or vehicle to the PRP and incubate for a few minutes.
-
Add this compound and incubate for a few minutes.
-
-
Induction of Aggregation:
-
Add a platelet agonist (e.g., ADP) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the percentage of inhibition of platelet aggregation by this compound in the presence and absence of the DP1 antagonist.
-
Calculate the IC50 of this compound for inhibiting aggregation and the pKB of the antagonist. A study using this methodology found a pKB of 9.26 for BW A868C against BW 245C in a human washed platelet aggregation assay.[5]
-
In Vivo Vasodilation Assay in a Mouse Model
This protocol describes a method to measure the vasodilatory effect of this compound in vivo and its blockade by a DP1 antagonist.[1][2]
Materials:
-
Male C57BL/6 mice
-
This compound
-
DP1 antagonist (e.g., MK-0524)
-
Anesthetic
-
Laser Doppler flowmetry or similar blood flow measurement device
Procedure:
-
Animal Preparation:
-
Anesthetize the mice according to approved protocols.
-
Position the mouse for blood flow measurement in a specific area, such as the ear.
-
-
Antagonist Administration:
-
Administer the DP1 antagonist (e.g., MK-0524) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before agonist administration.
-
Administer vehicle to the control group.
-
-
Agonist Administration:
-
Administer this compound via an appropriate route (e.g., intravenous or subcutaneous injection).
-
-
Blood Flow Measurement:
-
Measure blood flow continuously using the laser Doppler device for a set period after agonist administration.
-
-
Data Analysis:
-
Calculate the change in blood flow from baseline in response to this compound in both the antagonist-treated and vehicle-treated groups.
-
Compare the vasodilatory response between the two groups to determine the inhibitory effect of the DP1 antagonist. Studies have shown that MK-0524 can effectively block PGD2- and nicotinic acid-induced vasodilation, a process in which this compound can mimic the vasodilatory effect.[1][2]
-
Conclusion
The validation of this compound activity through the use of selective DP1 antagonists is a critical step in ensuring the specificity of its observed effects. This guide provides a framework for researchers to design and execute experiments to confirm the DP1-mediated action of this potent agonist. By employing the detailed protocols for cAMP accumulation, platelet aggregation, and in vivo vasodilation assays, and by comparing the results with the provided quantitative data, researchers can confidently attribute the biological activity of this compound to its interaction with the DP1 receptor. The use of antagonists like MK-0524 and BW A868C provides a robust method for dissecting the pharmacological profile of this compound and is an essential component of rigorous drug development and research.
References
- 1. pnas.org [pnas.org]
- 2. Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antagonism by BW A868C of PGD2 and BW245C activation of human platelet adenylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of BW A868C, a selective prostaglandin DP receptor antagonist, in dog isolated vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The classification of prostaglandin DP-receptors in platelets and vasculature using BW A868C, a novel, selective and potent competitive antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a selective DP receptor agonist (BW 245C) and antagonist (BW A868C) on the canine colonic epithelium: an argument for a different DP receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity of (8-epi)-BW 245C with Prostanoid Receptors: A Comparative Guide
(8-epi)-BW 245C , a stable hydantoin analog of prostaglandin D2 (PGD2), is a potent and highly selective agonist for the prostanoid DP1 receptor. Its high affinity for the DP1 receptor makes it a valuable tool in studying the physiological and pathological roles of this receptor, which is involved in processes such as sleep regulation, allergic responses, and inflammation.[1][2] This guide provides a comprehensive comparison of the cross-reactivity of this compound with other prostanoid receptors, supported by experimental data and detailed methodologies.
Comparative Binding Affinity of this compound
This compound, hereafter referred to as BW 245C, demonstrates a clear selectivity for the DP1 receptor over other prostanoid receptors, including the prostaglandin E receptors (EP1-4), prostaglandin F receptor (FP), prostacyclin receptor (IP), and thromboxane receptor (TP). While it exhibits nanomolar affinity for the DP1 receptor, its affinity for other prostanoid receptors is in the micromolar range, indicating a significantly lower potency at these off-target receptors.
The following table summarizes the binding affinities (Ki values) of BW 245C for a panel of mouse prostanoid receptors, providing a quantitative measure of its selectivity.
| Receptor | Ligand | Ki (nM) |
| DP1 | BW 245C | 1.1 |
| EP1 | BW 245C | >10000 |
| EP2 | BW 245C | 2000 |
| EP3 | BW 245C | 830 |
| EP4 | BW 245C | 780 |
| FP | BW 245C | >10000 |
| IP | BW 245C | 3300 |
| TP | BW 245C | >10000 |
Data adapted from Kiriyama et al., 1997. Ki values were determined by radioligand binding assays using membranes from CHO cells stably expressing the respective mouse prostanoid receptors.
Experimental Protocols
The determination of the binding affinity and functional activity of compounds like BW 245C at prostanoid receptors relies on established in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the binding affinity of BW 245C for various prostanoid receptors.
Materials:
-
Membrane preparations from cells stably expressing the human prostanoid receptor of interest (e.g., DP1, EP1-4, FP, IP, TP).
-
Radiolabeled ligand specific for each receptor (e.g., [3H]-PGD2 for DP1, [3H]-PGE2 for EP receptors).
-
Unlabeled BW 245C.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled BW 245C.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of BW 245C that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: cAMP Measurement
Prostanoid receptors like DP1, EP2, and EP4 are coupled to Gs proteins, and their activation leads to an increase in intracellular cyclic AMP (camp).
Objective: To determine the functional potency (EC50) of BW 245C at Gs-coupled prostanoid receptors.
Materials:
-
Cells stably expressing the prostanoid receptor of interest (e.g., CHO-K1 cells).
-
BW 245C.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Compound Addition: Replace the medium with a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and add varying concentrations of BW 245C.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of BW 245C and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Functional Assays: Intracellular Calcium Mobilization
Prostanoid receptors such as EP1, FP, and TP are coupled to Gq proteins, and their activation leads to an increase in intracellular calcium ([Ca2+]i).
Objective: To determine the functional potency (EC50) of BW 245C at Gq-coupled prostanoid receptors.
Materials:
-
Cells stably expressing the prostanoid receptor of interest.
-
BW 245C.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specific time (e.g., 60 minutes) at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.
-
Compound Injection: Use the automated injector to add varying concentrations of BW 245C to the wells.
-
Signal Detection: Immediately after injection, continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of BW 245C. Plot the peak response against the log concentration of BW 245C and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Prostanoid Receptor Signaling Pathways
The diverse physiological effects of prostanoids are mediated by their specific receptors, which couple to different G proteins and activate distinct downstream signaling cascades.
DP1 Receptor Signaling
The DP1 receptor primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein.[1][2] Activation of Gαs leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.
EP Receptor Signaling
The four EP receptor subtypes (EP1-4) are coupled to different G proteins and elicit distinct cellular responses.
-
EP1 Receptor: Couples to Gq, leading to the activation of Phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5] IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC).[3][4]
-
EP2 and EP4 Receptors: Both couple to Gs, activating the adenylyl cyclase/cAMP/PKA pathway, similar to the DP1 receptor.[6][7][8][9][10][11][12][13][14] EP4 can also couple to Gi and activate other pathways like PI3K/Akt.[6][8][10][15]
-
EP3 Receptor: Primarily couples to Gi, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[16][17][18][19][20] Some isoforms can also couple to Gq or G12/13.[16]
FP Receptor Signaling
The FP receptor couples to Gq, activating the PLC/IP3/Ca2+ and DAG/PKC signaling pathways, similar to the EP1 receptor.[21][22][23][24][25]
IP Receptor Signaling
The IP receptor is coupled to Gs, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP.[26][27][28][29][30]
TP Receptor Signaling
The TP receptor primarily couples to Gq, activating the PLC/IP3/Ca2+ and DAG/PKC pathways.[31][32][33][34][35] It can also couple to G12/13 to regulate the Rho signaling pathway.
Conclusion
The experimental data clearly demonstrate that this compound is a highly selective agonist for the DP1 prostanoid receptor. Its significantly lower affinity for other prostanoid receptors minimizes off-target effects, making it an excellent pharmacological tool for investigating the specific roles of the DP1 receptor in health and disease. Understanding the distinct signaling pathways activated by the various prostanoid receptors is crucial for interpreting the cellular and physiological consequences of using selective agonists like BW 245C in research and drug development.
References
- 1. pnas.org [pnas.org]
- 2. english.cas.cn [english.cas.cn]
- 3. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 12. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 16. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EP3 Prostanoid Receptor Isoforms Utilize Distinct Mechanisms to Regulate ERK 1/2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. What are EP3 agonists and how do they work? [synapse.patsnap.com]
- 20. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 21. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 22. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. PGF2α-FP Receptor Ameliorates Senescence of VSMCs in Vascular Remodeling by Src/PAI-1 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PTGFR prostaglandin F receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 26. PTGIR prostaglandin I2 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 27. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Reactome | IP receptor can bind prostacyclin [reactome.org]
- 29. A novel pathway of prostacyclin signaling-hanging out with nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 31. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 32. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Thromboxane receptor - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Replicating Findings with (8-epi)-BW 245C: A Comparative Analysis
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of (8-epi)-BW 245C, a selective prostaglandin D2 (PGD2) receptor 1 (DP1) agonist, with other alternatives, supported by experimental data and detailed protocols to aid in the replication of published findings.
This compound is a valuable tool in studying the physiological and pathological roles of the DP1 receptor, which is implicated in various processes including inflammation, sleep regulation, and cardiovascular function. Understanding its performance relative to other DP1 agonists and its precise experimental application is crucial for robust and reliable research.
Comparative Performance of DP1 Receptor Agonists
The primary mechanism of action of this compound is the activation of the DP1 receptor, a G-protein coupled receptor (GPCR) that stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The potency of this compound and other DP1 agonists is often compared by their half-maximal effective concentration (EC50) in functional assays, such as the stimulation of adenylyl cyclase. A lower EC50 value indicates a higher potency.
| Compound | EC50 (nM) for Adenylyl Cyclase Stimulation | Notes |
| This compound | 59 ± 19 | Selective DP1 agonist. |
| ZK 118182 | 16 ± 4 | High potency DP1 agonist. |
| RS-93520 | 23 ± 4 | DP1 agonist. |
| SQ 27986 | 33 ± 9 | DP1 agonist. |
| ZK 110841 | 33 ± 5 | DP1 agonist. |
| Prostaglandin D2 (PGD2) | 101 ± 10 | Endogenous DP1 and DP2 receptor agonist. |
Note: Data is presented as mean ± standard error. Lower EC50 values indicate higher potency. It is important to note that while potent, this compound has been reported to exhibit some cross-reactivity with other prostanoid receptors, such as the EP receptor, at higher concentrations. This should be a consideration in experimental design and data interpretation.
Experimental Protocols for Replicating Key Findings
To facilitate the replication of published research, this section provides detailed methodologies for key in vitro experiments commonly used to characterize the activity of this compound.
Adenylyl Cyclase Activation Assay
This assay is fundamental for determining the potency and efficacy of DP1 receptor agonists.
Objective: To measure the ability of this compound and its alternatives to stimulate the production of cAMP in a cell-based system.
Materials:
-
Cells expressing the DP1 receptor (e.g., HEK293-DP1 stable cell line)
-
This compound and other test compounds
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)
-
Plate reader capable of detecting the assay signal (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET)
Procedure:
-
Cell Preparation: Seed the DP1-expressing cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and other agonists in the assay buffer.
-
Assay:
-
Wash the cells once with the assay buffer.
-
Add the diluted compounds to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Fibroblast Proliferation Assay
DP1 receptor activation has been shown to influence cell proliferation. This assay helps to quantify these effects.
Objective: To assess the effect of this compound on the proliferation of fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cell proliferation assay reagent (e.g., WST-1 or MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed fibroblasts in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for 24-72 hours.
-
Proliferation Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and compare the effects of different concentrations of this compound.
Platelet Aggregation Assay
DP1 receptor agonists are known to inhibit platelet aggregation. This assay is a classic method to evaluate this effect.
Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by an agonist like ADP.
Materials:
-
Freshly drawn human blood from healthy, drug-free donors
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound
-
Platelet aggregation agonist (e.g., Adenosine diphosphate - ADP)
-
Platelet aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Collect blood in tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.
-
-
Assay:
-
Pre-warm the PRP to 37°C.
-
Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation) and a cuvette with PPP for 100% aggregation.
-
Add this compound or vehicle to the PRP and incubate for a few minutes.
-
Induce platelet aggregation by adding a sub-maximal concentration of ADP.
-
Record the change in light transmission for several minutes.
-
-
Data Analysis: Calculate the percentage of inhibition of platelet aggregation for each concentration of this compound compared to the vehicle control.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the DP1 receptor signaling pathway, a typical experimental workflow, and a comparative overview of DP1 agonists.
Caption: DP1 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
A Comparative Guide to the Antagonism of Prostaglandin DP Receptor Agonists by BW A868C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonist BW A868C in its role in counteracting the effects of the prostaglandin D2 (PGD2) receptor agonist, (8-epi)-BW 245C. While direct experimental data on the antagonism of this compound by BW A868C is not extensively available in current literature, this guide will focus on the well-documented antagonism of its close structural analog, BW 245C. The information presented herein is intended to serve as a valuable resource for researchers investigating PGD2 receptor signaling pathways and the development of novel therapeutics.
Introduction to Key Compounds
This compound is the C-8 diastereomer of BW 245C, a potent and selective agonist for the prostaglandin D2 (DP) receptor.[1] Agonism at the DP receptor is known to mediate various physiological effects, including inhibition of platelet aggregation and relaxation of smooth muscle.
BW A868C is a potent and selective competitive antagonist of the PGD2 DP receptor. It is structurally related to BW 245C and is widely used as a pharmacological tool to study the physiological roles of the DP receptor.
Mechanism of Action: DP Receptor Signaling
The primary signaling pathway initiated by the activation of the DP receptor involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP is responsible for the downstream effects, such as the inhibition of platelet aggregation.
Experimental Data: Antagonism of BW 245C by BW A868C
The antagonism of BW 245C-induced effects by BW A868C has been quantified in several in vitro studies. The following tables summarize the key findings.
| Agonist | Antagonist | Assay System | Measured Parameter | Value | Reference |
| BW 245C | BW A868C | Human Platelet Adenylate Cyclase | pKB | 9.11 | [2][3] |
| BW 245C | BW A868C | Human Washed Platelet Aggregation | pKB | 9.26 | |
| BW 245C | BW A868C | Dog Isolated Tracheal Epithelium | pKB | 8.16 ± 0.06 | [4] |
| BW 245C | BW A868C | Dog Dorsal Nasal Vein | pKB | 7.3 ± 0.8 | [5] |
pKB: The negative logarithm of the equilibrium dissociation constant (KB) of an antagonist, indicating its potency. A higher pKB value signifies a more potent antagonist.
Comparison with Alternative DP Receptor Antagonists
Several other compounds have been developed as antagonists for prostaglandin D2 receptors. This table provides a comparison of BW A868C with some of these alternatives. It is important to note that some of these antagonists show selectivity for different PGD2 receptor subtypes (DP1 vs. DP2/CRTH2).
| Antagonist | Receptor Target | Key Features |
| BW A868C | DP1 | Potent and selective competitive antagonist. Widely used as a research tool. |
| Laropiprant (MK-0524) | DP1 | Orally available, selective DP1 antagonist. Investigated for the treatment of dyslipidemia in combination with niacin. |
| Fevipiprant (QAW039) | DP2 (CRTH2) | Potent and selective oral antagonist of the DP2 receptor. Investigated for the treatment of asthma. |
| Setipiprant (ACT-129968) | DP2 (CRTH2) | Selective, orally available DP2 receptor antagonist. Investigated for asthma and androgenetic alopecia. |
Experimental Protocols
Adenylate Cyclase Activity Assay in Human Platelets
This protocol is a generalized procedure based on established methods for measuring adenylyl cyclase activity in response to prostaglandin analogs.
Methodology:
-
Platelet Isolation: Human platelets are isolated from fresh, citrated whole blood by differential centrifugation.[6]
-
Platelet Lysis: Platelets are lysed, often using a glycerol-based buffer, to prepare a membrane fraction containing adenylyl cyclase.
-
Assay Reaction: The platelet lysate is incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), the agonist (this compound or BW 245C) at various concentrations, and the antagonist (BW A868C) at a fixed concentration.
-
Termination: The reaction is stopped, typically by the addition of an acidic solution.
-
cAMP Quantification: The amount of cAMP produced is quantified using a sensitive method such as a competitive protein binding assay, radioimmunoassay (RIA), or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Concentration-response curves are generated, and the potency of the antagonist (pKB value) is determined using Schild analysis.[7]
Platelet Aggregation Assay
This protocol outlines the general steps for a light transmission aggregometry (LTA) based platelet aggregation assay.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) are prepared from fresh, citrated human blood by centrifugation.
-
Instrument Calibration: A light transmission aggregometer is calibrated using PRP to set the 0% aggregation baseline and PPP for the 100% aggregation baseline.
-
Assay Procedure: A sample of PRP is placed in the aggregometer cuvette and stirred. The antagonist, BW A868C, is added at a specific concentration and allowed to incubate. Subsequently, the agonist, this compound or BW 245C, is added to induce platelet aggregation.
-
Data Acquisition: The change in light transmission through the PRP sample is recorded over time as platelets aggregate.
-
Data Analysis: Aggregation curves are generated, and the extent of inhibition by BW A868C is quantified. This can be used to determine parameters like the IC50 of the agonist in the presence of the antagonist.
Conclusion
BW A868C is a well-characterized, potent, and selective antagonist of the DP receptor, effectively blocking the actions of the DP agonist BW 245C. While direct experimental evidence for the antagonism of this compound is lacking in the reviewed literature, the structural similarity and the established mechanism of action of these compounds strongly suggest a similar antagonistic relationship. The provided experimental protocols offer a foundation for researchers to investigate this specific interaction and to further explore the pharmacology of the PGD2 signaling pathway. The comparison with other DP receptor antagonists highlights the diverse therapeutic avenues being explored that target this important biological system. Further research is warranted to fully characterize the interaction between BW A868C and this compound to provide a more complete understanding for the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The antagonism by BW A868C of PGD2 and BW245C activation of human platelet adenylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antagonism by BW A868C of PGD2 and BW245C activation of human platelet adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Partial agonist effects of BW A868C, a selective DP receptor antagonist, on Cl- secretion in dog tracheal epithelium [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of BW A868C, a selective prostaglandin DP receptor antagonist, in dog isolated vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenyl cyclase in human platelets: activity and responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
Safety Operating Guide
Essential Safety and Operational Guide for Handling (8-epi)-BW 245C
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of (8-epi)-BW 245C. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
This compound , a prostaglandin D2 agonist, requires careful handling due to its potential health hazards. The following information is a synthesis of safety data sheet recommendations and established laboratory safety practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
To mitigate these risks, the following personal protective equipment is mandatory.
Summary of Required Personal Protective Equipment
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and irritation.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes and airborne particles.[1][2] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a fume hood to prevent respiratory irritation.[1] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[2] |
Experimental Workflow for Safe Handling
The following diagram outlines the necessary steps for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Donning and Doffing of Personal Protective Equipment
Proper procedure for putting on and taking off PPE is critical to prevent contamination.
Donning (Putting On) PPE
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
